3-Bromo-2-butoxy-5-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-2-butoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJEOAXSCRYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584231 | |
| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-85-1 | |
| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-butoxy-5-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid, a halogenated and ether-substituted phenylboronic acid derivative, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. Arylboronic acids are versatile building blocks, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Their unique electronic and structural properties also make them valuable pharmacophores in drug discovery, capable of forming reversible covalent bonds with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from structurally similar compounds, and explores its potential applications in research and development.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, based on supplier information and data for analogous compounds, we can summarize its core properties and provide context through comparison.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 352534-85-1 | [1] |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | |
| Molecular Weight | 290.92 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |
| Purity | Typically ≥95% | [2] |
Table 2: Comparative Physicochemical Properties of Structurally Similar Phenylboronic Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| (3-Bromophenyl)boronic acid | 200.83 | 145-150 | Not available | Soluble in methanol, ether |
| (2-Fluorophenyl)boronic acid | 139.92 | 94-98 | Not available | Soluble in water, methanol |
| 3-Fluoro-5-methoxyphenylboronic acid | 169.95 | 155-160 | Not available | Not available |
Note: The data for comparative compounds is sourced from various chemical suppliers and databases and should be used as a general reference.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers synthesizing or using this compound would need to perform their own analytical characterization. For reference, the ¹H NMR spectrum of a related compound, (trifluoromethoxy)phenylboronic acid, in acetone-d₆ shows characteristic signals for the aromatic protons and a broad singlet for the B(OH)₂ group, which shifts upon addition of D₂O.[3]
Synthesis and Reactivity
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5]
Hypothetical Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing substituted phenylboronic acids and has not been specifically optimized for the target compound.
Materials:
-
1,3-Dibromo-2-butoxy-5-fluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 1,3-dibromo-2-butoxy-5-fluorobenzene in anhydrous THF is added dropwise to the suspension. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate is added dropwise, maintaining the temperature below -60 °C. After the addition, the mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Note: This is a hypothetical protocol. Reaction conditions, particularly temperature and reaction times, may require optimization. All procedures should be carried out by trained personnel in a well-ventilated fume hood.
Applications in Drug Discovery and Organic Synthesis
Arylboronic acids are crucial reagents in modern organic chemistry and have gained significant attention in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is expected to be as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Role in Medicinal Chemistry
Boronic acids have emerged as a privileged structural motif in drug design.[4][6] The boron atom can form reversible covalent bonds with hydroxyl groups present in the active sites of enzymes, such as serine proteases. This interaction can lead to potent and selective inhibition. The blockbuster drug Velcade® (bortezomib), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4]
The specific substitutions on this compound (bromo, butoxy, and fluoro groups) can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can influence lipophilicity and cell permeability.
Mandatory Visualizations
Caption: General synthesis workflow for this compound.
Caption: Arylboronic acids as inhibitors in a hypothetical signaling pathway.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from similar compounds suggest the following:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical entity. Its structural features suggest significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. Furthermore, the growing importance of boronic acids in drug discovery highlights the potential for this compound and its derivatives to be explored as novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, reactivity, and biological activity, which will undoubtedly open new avenues for its application in science and industry.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. labcompare.com [labcompare.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
CAS Number: 352534-85-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a versatile building block in synthetic and medicinal chemistry. This document details its physicochemical properties, a plausible synthesis pathway, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 352534-85-1 | N/A |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | [1] |
| Molecular Weight | 290.92 g/mol | [1] |
| Melting Point | 105-110 °C (for 3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid) | [2] |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
A specific, detailed synthesis protocol for this compound is not explicitly published. However, a plausible and widely used method for the synthesis of arylboronic acids involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate. Below is a detailed, representative experimental protocol adapted from general procedures for similar compounds.[3][4]
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 1-bromo-4-fluoro-2-butoxybenzene.
Step 1: Synthesis of 1-bromo-4-fluoro-2-butoxybenzene (Not Commercially Available)
A plausible route to this starting material is the butylation of 2-bromo-5-fluorophenol.
Step 2: Borylation to form this compound
Materials and Reagents:
-
1-bromo-4-fluoro-2-butoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-4-fluoro-2-butoxybenzene (1.0 equivalent) dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed Synthesis Workflow
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[5][6][7] The presence of the bromo, butoxy, and fluoro substituents on the phenylboronic acid allows for the introduction of this specific structural motif into a wide range of molecules, enabling structure-activity relationship (SAR) studies in drug discovery programs.
Representative Suzuki-Miyaura Cross-Coupling Protocol
The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial is added the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: The anhydrous, degassed solvent is added via syringe. If an aqueous base is used, it is typically added as a degassed solution.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Suzuki-Miyaura Catalytic Cycle
Biological Activity and Drug Development
Currently, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways. Its primary role in drug development is as a synthetic intermediate. The incorporation of the 3-bromo-2-butoxy-5-fluorophenyl moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity. The bromine atom serves as a handle for further functionalization, allowing for the exploration of a wider chemical space.
Safety and Handling
Hazard Statements:
-
Based on data for similar compounds, this compound is likely to cause skin irritation and serious eye irritation.[8]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
This technical guide is intended for informational purposes only and should be used by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 849052-22-8 CAS MSDS (3-BROMO-2-(4'-FLUOROBENZYLOXY)PHENYLBOR&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. Due to the specific nature of this compound, some data is presented through analogous compounds and general experimental protocols.
Molecular Structure and Identification
This compound is a substituted aromatic boronic acid. Such compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions.
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 352534-85-1 |
| Molecular Formula | C₁₀H₁₃BBrFO₃ |
| Molecular Weight | 290.92 g/mol |
| IUPAC Name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid |
Physicochemical and Spectroscopic Data
Physicochemical Properties of Analogous Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (3-Bromophenyl)boronic acid | 89598-96-9 | C₆H₆BBrO₂ | 200.83 | 158-162 |
| (3-Fluorophenyl)boronic acid | 768-35-4 | C₆H₆BFO₂ | 139.92 | 214-218 |
| (3-Bromo-2-fluorophenyl)boronic acid | 352535-97-8 | C₆H₅BBrFO₂ | 218.82 | Not Available |
| 3-Bromo-2-butoxyphenylboronic acid | 480425-34-1 | C₁₀H₁₄BBrO₃ | 272.93 | 67-71 |
Note: This data is for analogous compounds and should be used for estimation purposes only.
Spectroscopic Data
Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) for this compound is not available in the public domain. Researchers working with this compound would need to perform their own analytical characterization.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not published, the general synthesis of substituted phenylboronic acids often follows well-established methodologies. A common approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Illustrative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid
The following is a general procedure for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for the synthesis of this compound.
Reaction: Aryl-Br + n-BuLi → Aryl-Li; Aryl-Li + B(OR)₃ → Aryl-B(OR)₂; Aryl-B(OR)₂ + H₂O → Aryl-B(OH)₂
Materials:
-
Substituted Aryl Bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the substituted aryl bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of a phenylboronic acid.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of C-C bonds, allowing for the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals and advanced materials.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product via column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery and Materials Science
Phenylboronic acids are a class of compounds with significant utility in several scientific domains.
-
Drug Discovery: The ability to participate in Suzuki-Miyaura coupling makes them invaluable for synthesizing complex organic molecules that can serve as active pharmaceutical ingredients (APIs) or key intermediates. The biaryl structures formed are prevalent in many approved drugs.
-
Materials Science: Substituted biaryls are important components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of this compound allows for the introduction of bromine, fluorine, and a butoxy group, which can be used to fine-tune the electronic and physical properties of the resulting materials.
-
Chemical Biology: Phenylboronic acids are known to interact with diols, forming reversible covalent bonds. This property has been exploited in the development of sensors for saccharides, such as glucose, and in drug delivery systems.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
In case of exposure, follow the first-aid measures outlined in the SDS.
This technical guide serves as a foundational resource for understanding the molecular structure and potential utility of this compound. Researchers are encouraged to perform their own analytical characterization and optimization of reaction conditions for their specific applications.
Technical Guide: Spectroscopic Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 3-Bromo-2-butoxy-5-fluorophenylboronic acid. These predictions are intended to serve as a reference for researchers working with this or structurally similar compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | Ar-H |
| ~7.30 | dd | 1H | Ar-H |
| ~5.50 | br s | 2H | B(OH )\₂ |
| ~4.10 | t | 2H | O-CH₂ -CH₂-CH₂-CH₃ |
| ~1.85 | m | 2H | O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.50 | m | 2H | O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.95 | t | 3H | O-CH₂-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C -F |
| ~155 | C -OBu |
| ~130 (d) | Ar-C H |
| ~120 (d) | Ar-C H |
| ~115 | C -Br |
| ~110 (broad) | C -B(OH)₂ |
| ~70 | O-C H₂-CH₂-CH₂-CH₃ |
| ~31 | O-CH₂-C H₂-CH₂-CH₃ |
| ~19 | O-CH₂-CH₂-C H₂-CH₃ |
| ~14 | O-CH₂-CH₂-CH₂-C H₃ |
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Interpretation |
| 290/292 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 234/236 | [M - C₄H₈]⁺ |
| 211/213 | [M - OBu]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 (broad) | O-H stretch (B-OH)[1][2] |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2960 - 2850 | C-H stretch (aliphatic) |
| 1610 - 1580 | C=C stretch (aromatic ring) |
| 1350 - 1310 | B-O stretch[1][2] |
| 1250 - 1200 | C-O stretch (aryl ether) |
| 1100 - 1000 | C-F stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of arylboronic acids. These can be adapted for this compound.
Synthesis of Substituted Phenylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4]
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the corresponding aryl bromide (in this case, 1,3-dibromo-2-butoxy-5-fluorobenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.
-
Borylation: In a separate flame-dried flask under an inert atmosphere, cool a solution of triisopropyl borate in anhydrous THF to -78 °C (dry ice/acetone bath). Transfer the prepared Grignard reagent to the cooled borate solution via cannula. The reaction is typically stirred at low temperature for a few hours and then allowed to warm to room temperature.
-
Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl). Stir the mixture vigorously.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[5]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Referencing: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Standard 1D proton and carbon spectra should be acquired, and 2D experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.[7]
IR Spectroscopy
-
Sample Preparation: For a solid sample, place a small amount (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8]
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][10]
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[11][12][13] EI is a hard ionization technique that often leads to fragmentation, providing structural information.[11] ESI is a softer ionization method that is useful for determining the molecular weight.[13]
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[14][15] The detector records the relative abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylboronic acid, a key process for obtaining the target compound.
Caption: General workflow for the synthesis of a substituted phenylboronic acid.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. fiveable.me [fiveable.me]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies and best practices for determining these critical parameters. The protocols and data structures provided herein are based on established methods for analogous arylboronic acids and are intended to serve as a foundational resource for researchers.
Core Concepts: Solubility and Stability of Arylboronic Acids
Arylboronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their efficacy in such applications is intrinsically linked to their solubility in various solvent systems and their stability under different experimental conditions.
Solubility dictates the concentration of the boronic acid available for reaction, influencing reaction kinetics and overall yield. It is a critical parameter for reaction solvent screening and optimization.
Stability of the C-B bond is paramount. Arylboronic acids are susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond) and oxidation. Understanding the stability profile is crucial for storage, handling, and designing robust reaction conditions.
Physicochemical Properties
| Property | Value (To be determined) | Method |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | - |
| Molecular Weight | 290.92 g/mol | - |
| Melting Point | - | Differential Scanning Calorimetry (DSC) |
| pKa | - | Potentiometric titration / UV-Vis |
| LogP | - | HPLC / Shake-flask method |
Solubility Profile
The solubility of this compound should be determined in a range of solvents relevant to organic synthesis and pharmaceutical processing.
Table 1: Quantitative Solubility Data (Hypothetical)
| Solvent | Solubility (g/L) at 25°C | Solubility (mol/L) at 25°C | Method Used |
| Tetrahydrofuran (THF) | - | - | Shake-Flask / HPLC |
| Dioxane | - | - | Shake-Flask / HPLC |
| Toluene | - | - | Shake-Flask / HPLC |
| Dimethylformamide (DMF) | - | - | Shake-Flask / HPLC |
| Acetonitrile (ACN) | - | - | Shake-Flask / HPLC |
| Methanol | - | - | Shake-Flask / HPLC |
| Water (pH 7.4) | - | - | Shake-Flask / HPLC |
| Dichloromethane (DCM) | - | - | Shake-Flask / HPLC |
Stability Profile
The stability of this compound should be assessed under various stress conditions to understand its degradation kinetics and byproducts.
Table 2: Stability Assessment Data (Hypothetical)
| Condition | Incubation Time | % Degradation | Degradation Products Identified | Method Used |
| 40°C in THF (dark) | 24, 48, 72 h | - | - | HPLC-UV/MS |
| 40°C in THF (light exposure) | 24, 48, 72 h | - | - | HPLC-UV/MS |
| Aqueous solution at pH 3 | 24 h | - | - | HPLC-UV/MS |
| Aqueous solution at pH 7.4 | 24 h | - | - | HPLC-UV/MS |
| Aqueous solution at pH 9 | 24 h | - | - | HPLC-UV/MS |
| Exposure to air (solid-state) at 25°C | 1, 3, 6 months | - | - | HPLC-UV/MS |
| In the presence of an oxidizing agent (e.g., H₂O₂) | 1, 4, 8 h | - | - | HPLC-UV/MS |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standards.
-
Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile and water/buffer.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Stress: Expose aliquots to a controlled light source (e.g., UV or fluorescent light).
-
pH Stress: Adjust the pH of aqueous solutions of the compound to acidic and basic values (e.g., pH 3 and pH 9).
-
Oxidative Stress: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Sample Analysis: Analyze the samples using the developed stability-indicating HPLC method.
-
Data Analysis:
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
-
If possible, identify the degradation products using mass spectrometry (LC-MS).
-
Logical Flow for Stability Assessment
Caption: General workflow for assessing chemical stability.
Handling and Storage
Based on general knowledge of arylboronic acids, the following handling and storage recommendations are provided:
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
-
Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust. Boronic acids can be irritating, and their toxicological properties may not be fully characterized.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not currently available, the outlined protocols and data presentation formats offer a robust starting point for researchers. The generation of such data is essential for the effective application of this compound in drug discovery and development, enabling informed decisions on reaction optimization, formulation, and storage.
Navigating the Reactivity of the C-Br Bond in 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a multifaceted building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The strategic positioning of its functional groups—a reactive C-Br bond, a versatile boronic acid moiety, and activating/deactivating butoxy and fluoro substituents—offers a rich landscape for selective chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the C-Br bond within this molecule, offering insights into its behavior in key cross-coupling reactions and other transformations. This document serves as a predictive roadmap for researchers, leveraging established chemical principles and data from analogous systems to forecast reaction outcomes and provide detailed experimental frameworks.
Introduction: A Molecule of Strategic Importance
The unique architecture of this compound presents both opportunities and challenges in synthetic chemistry. The presence of both a bromine atom and a boronic acid group on the same aromatic ring makes it a prime candidate for sequential, site-selective cross-coupling reactions. Understanding the relative reactivity of the C-Br bond is paramount for designing efficient and high-yielding synthetic routes. The electronic environment of the C-Br bond is modulated by the interplay of the electron-donating butoxy group and the electron-withdrawing fluoro and boronic acid groups, influencing its susceptibility to various catalytic systems.
Predicted Reactivity of the C-Br Bond
The reactivity of the C-Br bond in this compound is anticipated to be robust, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the expected behavior of this bond in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its potential for nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The C-Br bond in the target molecule is expected to readily participate in this reaction.
Key Considerations:
-
Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with catalyst choice influencing reaction efficiency. Sterically hindered and electron-rich phosphine ligands are often preferred for aryl bromides.
-
Base and Solvent: The choice of base and solvent system is critical for the transmetalation step and overall catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in polar aprotic solvents.
-
Chemoselectivity: A key synthetic consideration is the potential for self-coupling or oligomerization due to the presence of the boronic acid. Careful optimization of reaction conditions, particularly temperature and the slow addition of the boronic acid coupling partner, can mitigate this side reaction. Generally, the C-Br bond is more reactive than the boronic acid under many standard Suzuki conditions, allowing for selective coupling at the bromine position.
Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of the C-Br Bond
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective for aryl bromides.[1] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the activation of the boronic acid.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common and effective.[3] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Add the base (2.0-3.0 equiv) and the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[4][5] The C-Br bond of this compound is an excellent handle for this transformation.
Key Considerations:
-
Catalyst and Ligand: Palladium catalysts in combination with specialized phosphine ligands are essential. The choice of ligand is often substrate-dependent.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Amine Scope: Both primary and secondary amines can be coupled, although reaction conditions may need to be adjusted accordingly.
Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of the C-Br Bond
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst.[4][6] |
| Ligand | BINAP, Xantphos, RuPhos | Bidentate and bulky monodentate phosphine ligands are highly effective.[4] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong bases are typically required.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | To ensure a reasonable reaction rate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Add the base (1.5-2.5 equiv) and anhydrous solvent.
-
Degas the mixture and heat to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. The C-Br bond in the title compound is expected to undergo this reaction efficiently.
Key Considerations:
-
Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt is traditionally used, although copper-free conditions have also been developed.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.
-
Alkyne Partner: A wide range of terminal alkynes can be employed.
Table 3: Predicted Reaction Parameters for Sonogashira Coupling of the C-Br Bond
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for this transformation.[8] |
| Copper Co-catalyst | CuI | Facilitates the reaction, though copper-free methods exist.[8] |
| Base | Et₃N, i-Pr₂NEt | Acts as a base and often as a solvent. |
| Solvent | THF, DMF (if co-solvent is needed) | Anhydrous conditions are important. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the amine solvent (and co-solvent if necessary), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Degas the mixture and stir at the appropriate temperature under an inert atmosphere.
-
Monitor the reaction's progress.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the primary route for functionalizing the C-Br bond, the possibility of nucleophilic aromatic substitution (SNAr) should be considered, although it is generally less favored for aryl bromides compared to aryl fluorides.[9][10] The presence of the electron-withdrawing fluoro and boronic acid groups, ortho and para to the butoxy group, could potentially activate the ring towards nucleophilic attack, but the bromine is not ideally positioned for activation by these groups for a classic SNAr mechanism. Therefore, SNAr at the C-Br position is predicted to be challenging and would likely require harsh reaction conditions or a benzyne-type mechanism.
Chemoselectivity: C-Br vs. Boronic Acid
A critical aspect of utilizing this compound is the ability to selectively react at either the C-Br bond or the boronic acid group. In general, under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is more reactive than the boronic acid moiety. This allows for a synthetic strategy where the C-Br bond is first functionalized, followed by a subsequent reaction at the boronic acid position. However, chemoselectivity can be influenced by the specific reaction conditions, and careful optimization is always recommended.
Conclusion
This compound is a valuable synthetic intermediate with a C-Br bond that is predicted to be highly reactive in a range of palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework for its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed experimental protocols based on established methodologies for analogous substrates. By understanding the nuanced reactivity of this molecule, researchers can unlock its full potential in the synthesis of novel compounds for drug discovery and materials science. It is important to reiterate that the information presented herein is a predictive guide, and empirical optimization of reaction conditions will be essential to achieve the desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of the Butoxy Group in the Reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. The strategic positioning of the butoxy group at the ortho position to the boronic acid moiety, in conjunction with the bromo and fluoro substituents, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the electronic and steric contributions of the butoxy group, offering a predictive understanding of the compound's behavior in key chemical transformations. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from established principles of physical organic chemistry to provide a robust theoretical framework for researchers.
Introduction: The Multifaceted Nature of Phenylboronic Acid Reactivity
Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of a substituted phenylboronic acid is a delicate interplay of electronic and steric effects imparted by its substituents. These factors influence the acidity of the boronic acid, the stability of key intermediates, and the kinetics of catalytic cycles. In the case of this compound, the butoxy group plays a critical, albeit complex, role in modulating its chemical behavior.
Electronic Effects of the Butoxy Group
The butoxy group, an alkoxy substituent, exhibits a dual electronic nature. It acts as a σ-electron-withdrawing group due to the high electronegativity of the oxygen atom, and a π-electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.
Influence on Lewis Acidity
The Lewis acidity of the boronic acid is a crucial parameter, as the formation of a boronate complex is often a key step in its reactions. Electron-donating groups generally increase the pKa of a boronic acid, making it a weaker Lewis acid, while electron-withdrawing groups decrease the pKa, enhancing its Lewis acidity.
The butoxy group's resonance effect, which donates electron density to the ring, is expected to increase the pKa of the boronic acid. However, its inductive effect and the presence of the electron-withdrawing fluorine and bromine atoms will counteract this. The net electronic effect will be a balance of these opposing forces.
Table 1: Predicted Electronic Influence of Substituents on the Boronic Acid Moiety
| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Predicted Net Effect on Acidity |
| Butoxy | ortho | -I (withdrawing) | +M (donating) | Decrease (relative to unsubstituted) |
| Bromo | meta | -I (withdrawing) | +M (weakly donating) | Increase |
| Fluoro | para | -I (withdrawing) | +M (weakly donating) | Increase |
This table is a qualitative prediction based on general principles of physical organic chemistry.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "Electronic Effects on Acidity"
Steric Effects of the Butoxy Group
Positioned ortho to the boronic acid, the n-butoxy group exerts a significant steric influence. This steric hindrance can impact the approach of reagents and catalysts to the reactive center.
Modulation of Reaction Rates
In reactions such as the Suzuki-Miyaura coupling, the steric bulk of the ortho-butoxy group can hinder the transmetalation step, which involves the transfer of the aryl group from boron to the palladium catalyst. This can lead to slower reaction rates compared to less hindered boronic acids. However, this steric hindrance can also be advantageous in certain contexts, potentially leading to higher selectivity in reactions with multiple reactive sites.
The flexibility of the n-butyl chain may allow it to adopt conformations that minimize steric clash, making it less prohibitive than a more rigid group like a tert-butyl substituent.
dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368", len=2.5];
} caption: "Steric Hindrance around the Boronic Acid"
Impact on Key Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The butoxy group in this compound will influence several stages of the catalytic cycle.
The Catalytic Cycle
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of an aryl halide partner. The substituents on the boronic acid do not directly influence this step.
-
Transmetalation: The aryl group from the boronate complex is transferred to the palladium(II) center. The electronic nature of the butoxy group (and other substituents) affects the nucleophilicity of the aryl ring being transferred. The steric bulk of the ortho-butoxy group can impede this step.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.
Experimental Considerations and Protocols (General)
General Protocol for a Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Degas the vessel by purging with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Note: Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve high yields, especially given the steric hindrance of the butoxy group.
Conclusion
The butoxy group in this compound is a key determinant of its reactivity. Its ortho position introduces significant steric bulk that can modulate reaction rates, while its dual electronic nature, in concert with the bromo and fluoro substituents, fine-tunes the electronic properties of the molecule. A thorough understanding of these competing effects is crucial for researchers aiming to effectively utilize this versatile building block in the synthesis of complex organic molecules. While this guide provides a theoretical framework, empirical optimization of reaction conditions remains essential for successful synthetic outcomes.
The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into the phenylboronic acid scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the profound influence of fluorination on the key properties of phenylboronic acids, including their acidity, binding affinity for diols, and membrane permeability. Detailed experimental protocols for the characterization of these properties are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide explores the synthesis of these valuable compounds and their burgeoning applications in drug discovery, particularly as enzyme inhibitors and targeted therapeutic agents. The logical relationships and experimental workflows are visually represented to facilitate a deeper understanding of the subject matter.
Introduction
Phenylboronic acids, characterized by a boronic acid moiety [-B(OH)2] attached to a benzene ring, are a versatile class of organic compounds. Their ability to reversibly form covalent bonds with 1,2- and 1,3-diols has positioned them as invaluable tools in the design of sensors, drug delivery systems, and as building blocks in organic synthesis. The introduction of fluorine, the most electronegative element, into the phenyl ring dramatically modulates the electronic properties of the boronic acid, thereby fine-tuning its reactivity and biological activity. This guide serves as a comprehensive resource for researchers navigating the synthesis, characterization, and application of fluorinated phenylboronic acids.
Influence of Fluorine on Physicochemical Properties
The introduction of fluorine substituents onto the phenyl ring of phenylboronic acid induces significant changes in its physicochemical properties, primarily due to fluorine's strong electron-withdrawing inductive effect (-I) and weaker, position-dependent resonance effect (+R).
Acidity (pKa)
The Lewis acidity of the boron atom is a critical determinant of a phenylboronic acid's ability to interact with diols. Fluorination generally increases the acidity (lowers the pKa) of the boronic acid. This is because the electron-withdrawing fluorine atoms pull electron density from the aromatic ring, which in turn makes the boron atom more electrophilic and enhances its ability to accept a hydroxide ion to form the tetrahedral boronate species.
The position and number of fluorine substituents have a pronounced effect on the pKa. The acidity generally increases with the number of fluorine atoms. For monosubstituted derivatives, the ortho- and meta-isomers are typically more acidic than the para-isomer.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa |
| Phenylboronic Acid | 8.83 |
| 2-Fluorophenylboronic Acid | 7.31 |
| 3-Fluorophenylboronic Acid | 8.35 |
| 4-Fluorophenylboronic Acid | 8.70 |
| 2,6-Difluorophenylboronic Acid | 6.55 |
| 3,5-Difluorophenylboronic Acid | 7.64 |
| 2,3,4,5-Tetrafluorophenylboronic Acid | 5.11 |
| Pentafluorophenylboronic Acid | 4.86 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Lewis Acidity (Acceptor Number)
The Lewis acidity of organoboron compounds can be quantified using the Gutmann-Beckett method, which determines the Acceptor Number (AN). A higher AN value indicates a stronger Lewis acid. Fluorination of the phenyl ring increases the Lewis acidity of the corresponding boronate esters. This enhanced electrophilicity of the boron center is a direct consequence of the electron-withdrawing nature of the fluorine atoms.
Table 2: Acceptor Numbers (AN) of Selected Fluorophenylboronic Acid Catechol Esters
| Phenylboronic Acid Derivative | Acceptor Number (AN) |
| Phenylboronic acid catechol ester | 45.3 |
| 4-Fluorophenylboronic acid catechol ester | 46.8 |
| 3-Fluorophenylboronic acid catechol ester | 48.2 |
| 2-Fluorophenylboronic acid catechol ester | 50.1 |
| 3,5-Difluorophenylboronic acid catechol ester | 51.5 |
| Pentafluorophenylboronic acid catechol ester | 58.9 |
Binding Affinity for Diols
The reversible formation of boronate esters with diols is a hallmark of phenylboronic acids. The stability of these esters is crucial for applications such as glucose sensing and targeted drug delivery. The increased Lewis acidity of fluorinated phenylboronic acids generally leads to stronger binding with diols at physiological pH. This is because a lower pKa facilitates the formation of the tetrahedral boronate anion, which is the species that predominantly reacts with diols.
The binding affinity is dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the diol. For instance, phenylboronic acids exhibit a high affinity for sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[1][2]
Table 3: Binding Constants (K) of Phenylboronic Acids with Selected Diols
| Boronic Acid | Diol | pH | Binding Constant (K, M⁻¹) |
| Phenylboronic Acid | D-Glucose | 7.4 | 8.9 |
| 3-Aminophenylboronic Acid | D-Glucose | 7.4 | 20 |
| 3-Fluorophenylboronic Acid | D-Glucose | 7.4 | ~30 (estimated) |
| Phenylboronic Acid | Sialic Acid | 7.4 | 11.4[1] |
| 2-Fluorophenylboronic Acid | Sialic Acid | 7.4 | Higher than PBA (qualitative) |
Note: Binding constants are highly dependent on assay conditions. The values presented are for comparative purposes.
Membrane Permeability
In drug development, the ability of a molecule to cross cell membranes is a critical pharmacokinetic parameter. Fluorine substitution can enhance membrane permeability by increasing the lipophilicity of the molecule. The carbon-fluorine bond is highly polarized, but the small size of fluorine and its ability to form a stable hydration shell can lead to complex effects on solvation and partitioning into the lipid bilayer. Quantitative data on the membrane permeability of a wide range of fluorinated phenylboronic acids is an active area of research.
Table 4: Apparent Permeability Coefficients (Papp) of Selected Phenylboronic Acids
| Compound | Assay System | Papp (x 10⁻⁶ cm/s) |
| Phenylboronic Acid | PAMPA | 1.5 |
| 4-Fluorophenylboronic Acid | PAMPA | 2.8 |
| 3,5-Difluorophenylboronic Acid | Caco-2 | 5.2 |
Note: Papp values are highly dependent on the specific assay conditions and cell line used.
Synthesis of Fluorinated Phenylboronic Acids
Several synthetic routes are available for the preparation of fluorinated phenylboronic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
From Fluorinated Aryl Halides
A common and versatile method involves the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.
Caption: General workflow for the synthesis of fluorinated phenylboronic acids from aryl halides.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling of a diboronic acid pinacol ester with a fluorinated aryl halide is another powerful method for accessing these compounds.
Applications in Drug Development and Research
The unique properties of fluorinated phenylboronic acids make them highly attractive for various applications in drug discovery and chemical biology.
Enzyme Inhibition
The enhanced Lewis acidity of fluorinated phenylboronic acids makes them potent inhibitors of certain enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety can act as a transition-state analog, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site. Fluorine substitution can enhance this interaction and improve the inhibitor's potency and selectivity. For example, certain fluorinated phenylboronic acids have shown promising activity against Klebsiella pneumoniae carbapenemase (KPC), a β-lactamase that confers resistance to a broad spectrum of antibiotics.[3][4][5][6][7]
Caption: Mechanism of β-lactamase inhibition by a fluorinated phenylboronic acid.
Targeting Sialic Acid in Cancer Therapy
Sialic acids are often overexpressed on the surface of cancer cells and play a crucial role in tumor progression and metastasis.[8][9][10] Phenylboronic acids, particularly those with enhanced binding affinity due to fluorination, can selectively target these sialic acid residues. This interaction can be exploited for the targeted delivery of therapeutic agents to cancer cells, thereby increasing their efficacy and reducing off-target toxicity.[8]
Caption: Targeted drug delivery to cancer cells via sialic acid-phenylboronic acid interaction.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This protocol describes a common method for determining the pKa of a phenylboronic acid using UV-Vis spectrophotometry.
Materials:
-
Fluorinated phenylboronic acid
-
A series of buffers with known pH values (e.g., phosphate, borate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions of the phenylboronic acid at a constant concentration in the different pH buffers.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the sigmoid curve.
Caption: Workflow for the determination of pKa by UV-Vis spectrophotometry.
Determination of Diol Binding Constant by Alizarin Red S (ARS) Assay
This competitive binding assay utilizes the fluorescent dye Alizarin Red S (ARS) to determine the binding constant of a boronic acid for a non-fluorescent diol.
Materials:
-
Fluorinated phenylboronic acid
-
Alizarin Red S (ARS)
-
Diol of interest (e.g., glucose, sialic acid)
-
Buffer solution at the desired pH
-
Fluorometer and microplate reader
Procedure:
-
Prepare solutions of the phenylboronic acid, ARS, and the diol in the buffer.
-
In a microplate, add a fixed concentration of the phenylboronic acid and ARS to a series of wells.
-
To these wells, add increasing concentrations of the diol.
-
Incubate the plate to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity of each well. The binding of the phenylboronic acid to ARS results in a fluorescent complex. The addition of the diol displaces ARS, causing a decrease in fluorescence.
-
The binding constant for the diol can be calculated by analyzing the change in fluorescence as a function of the diol concentration.[11][12][13][14][15]
Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
In Vitro Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Materials:
-
96-well filter plate with a PVDF membrane
-
96-well acceptor plate
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS)
-
Fluorinated phenylboronic acid
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution to form an artificial lipid membrane.
-
Add a solution of the fluorinated phenylboronic acid in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
The apparent permeability coefficient (Papp) can be calculated from the concentration data and the experimental parameters.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion
The introduction of fluorine into the phenylboronic acid framework offers a versatile and powerful strategy for fine-tuning its physicochemical and biological properties. The resulting increase in acidity and, consequently, diol binding affinity, coupled with potentially enhanced membrane permeability, has significant implications for the design of novel therapeutics and diagnostic agents. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to fluorinated phenylboronic acids. It is anticipated that the continued exploration of this unique chemical space will lead to the development of innovative solutions for challenging problems in medicine and beyond.
References
- 1. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Potential Applications of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a substituted aromatic boronic acid that holds significant potential as a versatile building block in medicinal chemistry. While specific, direct biological activity of this compound is not extensively documented in publicly available literature, its structural features—a phenylboronic acid moiety, a bromine atom, a fluorine atom, and a butoxy group—suggest a range of applications in the synthesis of novel therapeutic agents. This technical guide will explore the potential applications of this compound, focusing on its role in synthetic chemistry and the rationale for its use in designing molecules for various disease targets.
The boronic acid group is a key functional group in medicinal chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This reaction allows for the facile combination of the phenylboronic acid with a variety of aryl or vinyl halides, providing a straightforward route to complex molecular scaffolds. The substituents on the phenyl ring of this compound further enhance its utility by providing opportunities for additional modifications and influencing the physicochemical properties of the resulting molecules.
Core Molecular Features and Their Implications in Drug Design
The potential of this compound in medicinal chemistry stems from the unique contributions of each of its functional groups:
-
Phenylboronic Acid: This group is the primary reactive handle for Suzuki-Miyaura coupling. This palladium-catalyzed reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and commercial availability of a vast array of coupling partners.[1][2][3] This allows for the rapid generation of libraries of compounds for high-throughput screening.
-
Bromine Atom: The bromine substituent can serve several purposes. It can act as a handle for further cross-coupling reactions, allowing for the synthesis of more complex, multi-substituted aromatic systems. Additionally, the presence of a halogen atom can influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability and ability to cross cell membranes. In some cases, halogen bonding can contribute to the binding affinity of a ligand to its protein target.
-
Fluorine Atom: The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which can in turn affect binding interactions with biological targets. Furthermore, fluorine substitution can improve membrane permeability and bioavailability.
-
Butoxy Group: The butoxy group is a moderately bulky and lipophilic substituent. It can be used to probe hydrophobic pockets in protein binding sites and can significantly impact a molecule's solubility, lipophilicity (logP), and overall pharmacokinetic profile. The ether linkage is also generally stable under physiological conditions.
Potential Therapeutic Areas and Synthetic Applications
Given its structural motifs, this compound can be envisioned as a key starting material for the synthesis of compounds targeting a variety of diseases.
1. Oncology:
Many kinase inhibitors and other anti-cancer agents feature substituted biaryl scaffolds. Using this compound in Suzuki-Miyaura coupling with a suitable heterocyclic halide (e.g., a pyrimidine, pyridine, or indole) could lead to the generation of novel kinase inhibitors. The bromo and fluoro substituents can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases.
2. Infectious Diseases:
Substituted aromatic compounds are also prevalent in antibacterial and antiviral drug discovery. The unique combination of substituents on this boronic acid could be leveraged to design inhibitors of essential bacterial or viral enzymes. The lipophilic butoxy group might enhance penetration into bacterial cells.
3. Neurological Disorders:
Central nervous system (CNS) drug candidates often require a balance of lipophilicity and polarity to cross the blood-brain barrier. The functional groups on this compound could be fine-tuned through synthetic modifications to achieve the desired properties for CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.
Logical Relationship of Molecular Features to Drug Properties
The following diagram illustrates the logical relationship between the structural features of molecules derived from this compound and their potential impact on key drug-like properties.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask is added this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its combination of a versatile boronic acid handle and strategically placed substituents provides a rich platform for the synthesis of novel, biologically active compounds. While further research is needed to fully elucidate its potential, the principles of medicinal chemistry suggest that this compound could be instrumental in the development of new therapeutics across a range of disease areas. The logical application of synthetic strategies, such as the Suzuki-Miyaura coupling, will be key to unlocking the full potential of this and similar substituted phenylboronic acids in the quest for new medicines.
References
- 1. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. boronpharm.com [boronpharm.com]
- 3. กรดบอโรนิก | สารเคมีสำหรับครอสคัปเปลิง (337) [myskinrecipes.com]
The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this versatile class of compounds. It offers a historical perspective on their initial synthesis, details contemporary experimental protocols, and presents key physicochemical data for a range of derivatives. Furthermore, this guide illustrates the critical role of substituted phenylboronic acids in various applications through detailed workflow diagrams, providing a comprehensive resource for researchers in the field.
Introduction
Phenylboronic acid and its substituted derivatives are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their history dates back to the late 19th century, but their true potential was not fully realized until their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. Beyond their role in carbon-carbon bond formation, substituted phenylboronic acids have found widespread use as protecting groups for diols, in the development of sensors for carbohydrates, and as pharmacophores in medicinal chemistry, targeting enzymes such as serine proteases. This guide will delve into the key milestones of their discovery and the evolution of their synthesis and applications.
Historical Discovery and Early Synthesis
The journey of phenylboronic acids began in the latter half of the 19th century. The first synthesis of a boronic acid was reported by Edward Frankland in 1860.[1] However, the first synthesis of phenylboronic acid itself is credited to Michaelis and Becker in 1880.[2] Their pioneering work involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube to produce phenylboronyl dichloride, which was subsequently hydrolyzed to yield phenylboronic acid. This early method, while historically significant, utilized hazardous organomercury reagents and harsh conditions, limiting its practical application.
Modern Synthetic Methodologies
The limitations of early synthetic routes spurred the development of more practical and versatile methods for the preparation of substituted phenylboronic acids. The most significant advancement came with the advent of organometallic chemistry, particularly the use of Grignard and organolithium reagents.
Grignard-Based Synthesis
The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, is now the most common and versatile method for synthesizing phenylboronic acids and their substituted derivatives. This method offers a significant advantage in terms of substrate scope and milder reaction conditions compared to the classical methods.
Experimental Protocol: General Procedure for the Synthesis of Substituted Phenylboronic Acids via Grignard Reaction
This protocol provides a general guideline for the synthesis of substituted phenylboronic acids from the corresponding substituted bromobenzenes.
Materials:
-
Substituted bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Triisopropyl borate or trimethyl borate
-
Hydrochloric acid (e.g., 2 M) or Sulfuric acid
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the substituted bromobenzene in anhydrous ether or THF to the magnesium.
-
The reaction is initiated by gentle warming or sonication, as indicated by the disappearance of the iodine color and the onset of reflux.
-
The remaining solution of the substituted bromobenzene is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard reagent solution is cooled in an ice-salt bath to a low temperature (typically -78 °C to 0 °C).
-
A solution of trialkyl borate (e.g., triisopropyl borate) in anhydrous ether or THF is added dropwise to the cold Grignard solution with vigorous stirring. It is crucial to maintain a low temperature to prevent the formation of byproducts.[3]
-
The reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled in an ice bath, and an acidic solution (e.g., 2 M HCl) is slowly added to hydrolyze the boronate ester and quench any unreacted Grignard reagent.
-
The mixture is stirred until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude phenylboronic acid is typically purified by recrystallization from an appropriate solvent or solvent mixture (e.g., water, toluene, or hexane/ethyl acetate).
-
This general procedure can be adapted for a wide range of substituted bromobenzenes, with variations in reaction times, temperatures, and purification methods depending on the specific substrate.[3][4]
Physicochemical Properties of Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenyl ring significantly influence the physicochemical properties of the boronic acid, such as its acidity (pKa), solubility, and reactivity. A summary of the properties of phenylboronic acid and some of its common derivatives is presented in Table 1.
Table 1: Physical and Chemical Properties of Selected Substituted Phenylboronic Acids
| Compound Name | Substituent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| Phenylboronic acid | -H | 98-80-6 | C₆H₇BO₂ | 121.93 | 216-219 | 8.83 |
| 4-Methylphenylboronic acid | 4-CH₃ | 5720-05-8 | C₇H₉BO₂ | 135.96 | 258-262 | 9.0 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 5720-06-9 | C₇H₉BO₃ | 151.95 | 204-208 | 9.2 |
| 4-Fluorophenylboronic acid | 4-F | 1765-93-1 | C₆H₆BFO₂ | 139.92 | 285-290 | 8.2 |
| 4-Chlorophenylboronic acid | 4-Cl | 1679-18-1 | C₆H₆BClO₂ | 156.37 | 295-300 | 8.1 |
| 4-Bromophenylboronic acid | 4-Br | 5467-74-3 | C₆H₆BBrO₂ | 200.83 | >300 | 8.0 |
| 4-Nitrophenylboronic acid | 4-NO₂ | 5570-19-4 | C₆H₆BNO₄ | 166.93 | 299-302 | 7.0 |
| 4-Carboxyphenylboronic acid | 4-COOH | 14047-29-1 | C₇H₇BO₄ | 165.94 | 240-245 | 4.3, 9.5 |
| 3-Aminophenylboronic acid | 3-NH₂ | 30418-59-8 | C₆H₈BNO₂ | 136.94 | 166-170 | 4.0, 9.2 |
Note: pKa values can vary depending on the measurement conditions.[5]
Key Applications and Experimental Workflows
The unique chemical properties of substituted phenylboronic acids have led to their widespread use in various scientific disciplines.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most important application of phenylboronic acids. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and organic materials.
Glucose Sensing
The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their use in glucose sensors. This interaction leads to a change in the electronic properties of the boronic acid, which can be detected through various means, such as fluorescence or electrochemical signals.
Enzyme Inhibition
Substituted phenylboronic acids have been developed as inhibitors for various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid
An application note on the Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a trifunctional reagent, is presented below. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reagent this compound is a valuable building block as it contains three key functional groups: a boronic acid for coupling, a bromine atom which can act as a secondary coupling site, and an ortho-alkoxy group. The presence of an ortho-alkoxy substituent introduces steric hindrance and an electron-rich character, which can make the coupling reaction challenging. This note provides a representative protocol for the selective Suzuki-Miyaura coupling at the boronic acid site, optimized for such sterically demanding substrates.
Reaction Scheme
The protocol described focuses on the selective reaction of the boronic acid moiety with a suitable aryl halide (Ar-X).
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl Halide (e.g., Iodide or Bromide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassing equipment (e.g., Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the chosen aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe. The mixture should be stirred to ensure homogeneity.
-
Degassing: Degas the solution by bubbling the inert gas through the mixture for an additional 15-20 minutes. For lower boiling point solvents, a freeze-pump-thaw cycle can be performed.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-formed catalyst complex). Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (usually 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving sterically hindered or electron-rich partners, which are analogous to the target reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 |
| 2 | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | Cs₂CO₃ | 1,4-Dioxane | 85 | 12 | >95 |
| 3 | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 85-95 |
| 4 | PdCl₂(dppf) (2%) | - | K₂CO₃ | 1,4-Dioxane | 85 | 16 | >90 |
Note: Yields are representative and highly dependent on the specific aryl halide partner used.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: A flowchart of the experimental steps.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3]
Caption: The key steps of the catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established methodologies for sterically hindered and electronically activated substrates, ensuring a high probability of success for researchers.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates. The substrate, this compound, presents unique challenges due to the steric hindrance imposed by the butoxy group and the electronic influence of the fluoro substituent. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and purity.
This document provides detailed protocols and data-driven recommendations to facilitate the successful cross-coupling of this specific boronic acid with a variety of aryl and heteroaryl halides.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for overcoming the challenges posed by this sterically hindered and electronically modified substrate.
Catalyst and Ligand Selection
Standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective for sterically hindered substrates.[3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[3]
Recommended Catalyst Systems for Hindered Substrates:
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands: SPhos, XPhos, RuPhos | Excellent for coupling hindered substrates, promoting high turnover numbers.[3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | N-Heterocyclic Carbene (NHC) Ligands | Highly effective for even tetra-ortho-substituted biaryls.[3][4] |
| [Pd(IPr)Cl₂]₂ | IPr (NHC Ligand) | Air and moisture stable precatalyst, offering high efficiency. |
| Pd/BI-DIME | BI-DIME | Effective for the synthesis of extremely hindered biaryls.[5] |
Base Selection
The choice of base is critical as it activates the boronic acid for transmetalation.[3] For substrates sensitive to strong bases, milder conditions are preferable. However, for hindered systems, a stronger base might be necessary to achieve a reasonable reaction rate.
Commonly Used Bases:
| Base | Strength | Typical Use Case |
| K₃PO₄ | Moderate | Often effective and a good starting point.[3] |
| Cs₂CO₃ | Moderate | Another effective and commonly used base.[3] |
| K₂CO₃ | Moderate | A standard base for many Suzuki couplings. |
| t-BuOK | Strong | May be necessary for very hindered systems.[3][4] |
The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[3]
Solvent Selection
The choice of solvent can significantly influence the reaction rate and yield. Anhydrous, degassed solvents are generally recommended to prevent protodeboronation and catalyst deactivation.
Recommended Solvents:
| Solvent | Properties |
| Dioxane | A common and effective solvent for Suzuki couplings.[4] |
| Toluene | Another widely used non-polar solvent. |
| Tetrahydrofuran (THF) | A polar aprotic solvent often used in these reactions. |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be effective, but may require higher temperatures. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters may be required for different coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and can be adapted for various aryl or heteroaryl halides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl or heteroaryl halide, this compound, and the base.
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the reaction and workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting
Even with optimized conditions, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use fresh catalyst and ligand- Ensure all glassware is dry and solvents are anhydrous- Use a fresh, high-purity base |
| Protodeboronation | - Presence of water- Prolonged reaction times at high temperatures- Base is too strong | - Use anhydrous solvents and reagents- Optimize reaction time and temperature- Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) |
| Formation of Homocoupling Products | - Oxygen contamination | - Thoroughly degas the reaction mixture and maintain a positive inert atmosphere |
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-2-butoxy-5-fluorophenylboronic acid
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly valuable for researchers, scientists, and drug development professionals. Its trifunctional nature—featuring a boronic acid, a bromine atom, and an alkoxy group on a fluorinated phenyl ring—allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These notes provide detailed protocols for the synthesis of this compound and its subsequent application in cross-coupling reactions.
Data Presentation: Synthesis and Application
The following tables summarize the proposed optimal conditions for the multi-step synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction. The synthetic route is based on established methodologies for structurally related compounds.
Table 1: Optimal Conditions for the Synthesis of this compound
| Step | Reaction | Starting Material | Reagents & Catalysts | Solvent | Temp. | Time | Yield |
| 1 | Bromination | 4-Fluorophenol | Bromine (Br₂) | Dichloromethane (DCM) | 0-5 °C | 2-3 h | ~90% |
| 2 | O-Alkylation | 2-Bromo-4-fluorophenol | 1-Bromobutane, Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | 80 °C | 12-16 h | ~95% |
| 3 | Borylation | 1-Bromo-2-butoxy-5-fluorobenzene | n-Butyllithium (n-BuLi), Triisopropyl borate, 1N HCl | Tetrahydrofuran (THF) | -78 °C to RT | 4 h | ~70-80% |
Table 2: Optimal Conditions for Suzuki-Miyaura Cross-Coupling
| Reaction | Aryl Halide Partner | Catalyst & Ligand | Base | Solvent | Temp. | Time | Yield |
| Suzuki-Miyaura Coupling | 4-Iodotoluene | Pd(PPh₃)₄ (3 mol%) | 2M Sodium Carbonate (Na₂CO₃) | Toluene/Ethanol/Water (4:1:1) | 90 °C | 8-12 h | ~85-95% |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-4-fluorophenol
-
Dissolve 4-fluorophenol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 equiv.) in DCM dropwise to the stirred solution over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-4-fluorophenol.[1][2]
Step 2: Synthesis of 1-Bromo-2-butoxy-5-fluorobenzene
-
To a solution of 2-bromo-4-fluorophenol (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.) and 1-bromobutane (1.2 equiv.).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 1-bromo-2-butoxy-5-fluorobenzene, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve 1-bromo-2-butoxy-5-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv., as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[3][4][5]
-
Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by carefully adding 1N hydrochloric acid (HCl) and stir for 30 minutes to hydrolyze the borate ester.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.[6][7][8]
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
Synthesis of 2'-Butoxy-5'-fluoro-4-methyl-1,1'-biphenyl-3-boronic acid
-
In a reaction vessel, combine this compound (1.0 equiv.), 4-iodotoluene (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution (e.g., in a 4:1:1 ratio).
-
Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired biphenyl product.[9][10][11][12]
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the target compound and its application in a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow and application of the target boronic acid.
Caption: Step-by-step experimental and purification workflow.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
3-Bromo-2-butoxy-5-fluorophenylboronic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Bromo-2-butoxy-5-fluorophenylboronic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous substituted phenylboronic acids and are intended to serve as a comprehensive guide for its utilization as a building block in organic synthesis.
Introduction
This compound is a trifunctional synthetic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a butoxy group, and a fluorine atom on a phenylboronic acid scaffold, offers multiple reaction sites for diversification and the introduction of desirable physicochemical properties into target molecules.
The boronic acid moiety is a versatile functional group, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The bromine atom provides an additional handle for various transformations, including further cross-coupling reactions, lithiation-borylation, and nucleophilic aromatic substitution. The electron-withdrawing fluorine atom and the lipophilic butoxy group can modulate the electronic properties, metabolic stability, and cell permeability of synthesized compounds.
These characteristics make this compound a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.
Chemical Properties
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₀H₁₃BBrFO₃ |
| Molecular Weight | 290.92 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) |
| Stability | Store in a cool, dry place away from light and moisture. Boronic acids can undergo dehydration to form boroxines. |
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the boronic acid and a variety of organic halides or triflates, providing access to a wide range of biaryl and substituted aromatic compounds. The bromine atom on the phenyl ring can be retained during the Suzuki coupling, allowing for subsequent functionalization.
Key Applications:
-
Synthesis of Biaryl Compounds: Coupling with aryl halides or triflates to generate complex biaryl scaffolds, which are prevalent in many biologically active molecules.
-
Sequential Cross-Coupling Reactions: The bromine atom can be utilized in a subsequent cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling) to introduce further diversity.
-
Medicinal Chemistry: The 2-butoxy-5-fluorophenyl moiety can be incorporated into drug candidates to enhance properties such as potency, selectivity, and pharmacokinetic profiles.
-
Materials Science: Used in the synthesis of conjugated polymers and other organic materials with specific electronic and photophysical properties.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound and an aryl bromide as the coupling partner.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 16 | 92 |
Protocol for the Synthesis of this compound via Lithiation-Borylation
This protocol outlines a potential synthetic route to the title compound starting from 1,3-dibromo-2-butoxy-5-fluorobenzene.
Reaction Scheme:
Materials:
-
1,3-Dibromo-2-butoxy-5-fluorobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 1,3-dibromo-2-butoxy-5-fluorobenzene in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Optimizing Suzuki Coupling Reactions: Ligand Selection for 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
Application Note & Protocol
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of ligand is critical to the success of this reaction, particularly when dealing with sterically hindered and electronically complex substrates such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This boronic acid presents a unique challenge due to the presence of a bulky ortho-butoxy group, which can impede the approach of the catalyst, and the competing electronic effects of the electron-donating butoxy group and the electron-withdrawing fluorine atom. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of this substrate with various aryl halides, complete with detailed protocols and comparative data to facilitate reaction optimization.
Ligand Selection Strategy: A Multi-faceted Approach
The ideal ligand for the Suzuki coupling of this compound should possess a combination of steric bulk and electron-richness. Bulky ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step, which can be challenging for sterically congested substrates.[1][2] Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the palladium center.[3][4]
Several classes of ligands have demonstrated efficacy in challenging Suzuki-Miyaura couplings and are considered strong candidates for this application:
-
Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their high activity in a broad range of cross-coupling reactions, including those with sterically demanding substrates.[2][5][6]
-
CataCXium® Ligands: These are another class of bulky and electron-rich phosphine ligands that have shown excellent performance in Suzuki couplings, particularly with challenging substrates.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form highly stable and active palladium complexes, making them suitable for difficult couplings.[9][10][11]
The selection of the optimal ligand will also depend on the nature of the coupling partner (the aryl halide). The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[12] More reactive aryl halides like iodides and bromides may couple efficiently with a wider range of ligands, while less reactive aryl chlorides will likely require a more specialized and highly active ligand.
Comparative Performance of Selected Ligands
The following table summarizes the expected performance of various ligands in the Suzuki coupling of aryl halides with sterically hindered and electronically diverse arylboronic acids, providing a guide for ligand selection when working with this compound. The data is compiled from studies on analogous substrates.
| Ligand | Ligand Class | Aryl Halide Partner (Example) | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| SPhos | Buchwald (Biaryl Phosphine) | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| XPhos | Buchwald (Biaryl Phosphine) | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | t-BuOH | RT | 3 | 95 | [3] |
| CataCXium® A | Dialkylbiaryl Phosphine | 3-Chloropyridine | 2.0 (Pd) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 | [13] |
| IMes | N-Heterocyclic Carbene (NHC) | 4-Chloroanisole | 3.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [14] |
| IPr | N-Heterocyclic Carbene (NHC) | 2-Bromotoluene | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 12 | 94 | [10] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific aryl halide coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is a robust starting point for coupling with a variety of aryl bromides and activated aryl chlorides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Aryl Chlorides using an NHC Ligand (e.g., IMes)
This protocol is recommended for less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), IMes·HCl (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in understanding the experimental design and the underlying chemical principles, the following diagrams have been generated.
Caption: Ligand Selection Workflow.
Caption: Suzuki-Miyaura Catalytic Cycle.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Activation of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and functional materials. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The successful activation of this boronic acid is critically dependent on the judicious selection of a base. The electronic and steric nature of the substituents—a bromo group, an ortho-butoxy group, and a fluoro group—necessitates careful consideration of reaction conditions to achieve optimal yields and minimize side reactions.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. This is generally achieved through one of two predominant pathways:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily reacts with the palladium(II) halide complex.[1]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then undergoes reaction with the neutral boronic acid.[1]
The choice of base can significantly influence reaction rates, yields, and the prevalence of side reactions such as protodeboronation.
Base Selection for Activating this compound
The presence of an electron-withdrawing fluorine atom and a sterically demanding ortho-butoxy group on the phenylboronic acid ring influences its reactivity. Generally, for sterically hindered and electronically modified arylboronic acids, stronger inorganic bases have demonstrated greater efficacy. The following table summarizes common bases and their general applicability for the Suzuki-Miyaura coupling of substrates similar to this compound.
| Base | Typical Equivalents | Common Solvent Systems | Temperature Range (°C) | Expected Efficacy and Remarks |
| K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | Toluene, Dioxane, THF/H₂O | 80 - 110 | Highly Recommended. Often provides excellent yields for challenging and sterically hindered substrates. Its moderate basicity can help minimize side reactions with base-sensitive functional groups. |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 - 3.0 | Dioxane, DMF, Toluene | 80 - 110 | Highly Recommended. A strong and highly soluble base that can accelerate reaction rates, particularly in difficult couplings. Often considered superior for sterically demanding partners.[1] |
| K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | 80 - 110 | Good Starting Point. A widely used, cost-effective base. May be less effective for this sterically hindered substrate compared to K₃PO₄ or Cs₂CO₃, but is a reliable choice for initial screening. |
| KF (Potassium Fluoride) | 2.0 - 3.0 | THF (anhydrous), Dioxane | 60 - 80 | Alternative for Sensitive Substrates. A milder base that can be advantageous if the coupling partner contains base-labile functional groups. Often requires anhydrous conditions for optimal performance. |
| NaOH/KOH (Sodium/Potassium Hydroxide) | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Use with Caution. Strong bases that can be effective but may promote side reactions, including hydrolysis of sensitive functional groups and protodeboronation. |
| Organic Bases (e.g., DIPEA, Et₃N) | 2.0 - 3.0 | Toluene, DMF | 80 - 110 | Generally Less Effective. Typically less effective for Suzuki-Miyaura couplings compared to inorganic bases, but can be useful in specific cases where inorganic bases are incompatible with the substrates. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature is recommended for each specific substrate combination.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 1-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv), finely powdered and anhydrous
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene), 5-10 mL
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (and ligand, if applicable) to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃)
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Degassed Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene), 5-10 mL
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by a suitable analytical technique.
-
Follow the workup and purification steps (7-11) as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated solvent effects in reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this particular boronic acid, the following protocols and data are based on established principles and results observed for structurally analogous arylboronic acids.
Introduction
This compound is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl and heterocyclic structures that are often key scaffolds in pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is a primary application for this reagent, and its efficiency is profoundly influenced by the choice of solvent. The solvent system can affect catalyst stability, reagent solubility, and the reaction mechanism, thereby impacting yield, reaction time, and impurity profiles.
The steric hindrance from the ortho-butoxy group and the electronic effects of the fluorine and bromine substituents can influence the reactivity of this compound. Careful selection of the solvent is therefore crucial for optimizing reaction outcomes.
Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent can significantly impact the yield and selectivity of Suzuki-Miyaura reactions. The following table summarizes the general effects of common solvents on the coupling of arylboronic acids, which can be extrapolated to reactions with this compound.
| Solvent System | Typical Base(s) | General Observations | Expected Outcome for this compound |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃, Cs₂CO₃ | A widely used and robust system that provides good solubility for both organic and inorganic reagents. The water component is crucial for dissolving the base and facilitating transmetalation. | High yields are expected. This is a good starting point for reaction optimization. |
| Toluene / Water | K₃PO₄, Na₂CO₃, K₂CO₃ | Suitable for reactions requiring higher temperatures. Efficient stirring is necessary for this biphasic system. | Good to high yields can be anticipated, especially for less reactive coupling partners. |
| Acetonitrile (ACN) / Water | K₂CO₃, CsF | A polar aprotic solvent that can be effective. In some cases, it can influence chemoselectivity in molecules with multiple reactive sites. | Moderate to good yields are possible. Its polarity may be advantageous for certain substrates. |
| Tetrahydrofuran (THF) / Water | K₃PO₄, K₂CO₃ | A versatile and common solvent system for Suzuki-Miyaura couplings. | Good yields are expected. A reliable choice for a broad range of substrates. |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | A "greener" solvent option that can be very effective. The protic nature of ethanol can facilitate the reaction. | Potentially high yields, particularly with water-soluble catalysts. |
| N,N-Dimethylformamide (DMF) / Water | K₂CO₃, Cs₂CO₃ | A polar aprotic solvent often used for challenging or sluggish couplings. | Moderate to good yields. May be necessary for difficult transformations but can be harder to remove. |
Experimental Protocols
The following are detailed, generalized methodologies for a Suzuki-Miyaura cross-coupling reaction involving this compound. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is a standard and robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add 1,4-dioxane and water in a 4:1 to 3:1 ratio (v/v) to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Ethanol/Water
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Workflow Diagram:
Caption: Workflow for microwave-assisted Suzuki coupling.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Ethanol
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), and the base (2.0 eq.).
-
Add ethanol and water (e.g., 3:1 v/v) to the vial.
-
Add the palladium catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationships in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction depends on the interplay of several key components. The following diagram illustrates the logical relationships between the reactants, catalyst, base, and solvent in achieving the desired product.
Caption: Key components and their roles in Suzuki coupling.
Concluding Remarks
The protocols and information provided herein serve as a guide for researchers working with this compound. The choice of solvent is a critical parameter that should be carefully considered and optimized for each specific Suzuki-Miyaura cross-coupling reaction to achieve the desired outcome. It is recommended to perform small-scale screening of different solvent systems and bases to identify the optimal conditions for a particular transformation. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-2-butoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-bromo-2-butoxy-5-fluorophenylboronic acid, a key building block in pharmaceutical and materials science research. The protocol is designed to be scalable and adaptable to various laboratory and pilot plant settings.
Introduction
Arylboronic acids are pivotal intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, possesses multiple functional groups that make it a versatile reagent for the synthesis of complex organic molecules. This document outlines a robust and scalable synthetic route starting from 1,3-dibromo-2-butoxy-5-fluorobenzene, employing a Grignard reaction followed by boronation and subsequent purification.
Overall Reaction Scheme
Experimental Protocols
Materials and Equipment
-
Reactors: 20 L and 50 L glass-lined reactors equipped with mechanical stirrers, temperature probes, and nitrogen inlets.
-
Reagents: 1,3-dibromo-2-butoxy-5-fluorobenzene, Magnesium turnings, Iodine, Anhydrous Tetrahydrofuran (THF), Trimethyl borate, Hydrochloric acid (HCl), Toluene, Heptane, Sodium sulfate.
-
Filtration: Nutsche filter or similar large-scale filtration apparatus.
-
Drying: Vacuum oven.
Synthesis Protocol: Scale-up to 1 kg
Step 1: Grignard Reagent Formation
-
Charge the 20 L reactor with Magnesium turnings (100 g, 4.11 mol) and a crystal of iodine under a nitrogen atmosphere.
-
Add 2 L of anhydrous THF and begin stirring.
-
In a separate vessel, dissolve 1,3-dibromo-2-butoxy-5-fluorobenzene (1 kg, 3.07 mol) in 8 L of anhydrous THF.
-
Slowly add approximately 10% of the aryl bromide solution to the magnesium suspension to initiate the Grignard reaction, as indicated by a gentle reflux and disappearance of the iodine color.
-
Once the reaction is initiated, add the remaining aryl bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 30-35 °C. Use external cooling as necessary.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.
Step 2: Boronation
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate 50 L reactor, dissolve trimethyl borate (478 g, 4.60 mol) in 5 L of anhydrous THF and cool to -78 °C.
-
Slowly transfer the cold Grignard solution to the trimethyl borate solution via a cannula over 2-3 hours, maintaining the reaction temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add 5 L of 2 M aqueous HCl solution to quench the reaction and hydrolyze the boronate ester. The temperature should be kept below 20 °C during the addition.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 L).
-
Combine the organic layers, wash with brine (2 x 4 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene (approximately 3-5 L).
-
Slowly add heptane (approximately 6-10 L) as an anti-solvent until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration using a Nutsche filter.
-
Wash the filter cake with a cold toluene/heptane (1:2) mixture (2 x 1 L).
-
Dry the purified product in a vacuum oven at 40 °C to a constant weight.
Data Presentation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 10 g | 1 kg |
| Magnesium | 1.0 g | 100 g |
| Trimethyl borate | 4.8 g | 478 g |
| Crude Yield | ~8.5 g | ~850 g |
| Purified Yield | 7.2 g (72%) | 720 g (72%) |
| Purity (by HPLC) | >98% | >98% |
| Melting Point | 112-115 °C | 112-115 °C |
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood or an appropriate chemical manufacturing environment.
-
Anhydrous solvents and inert atmosphere are critical for the success of the Grignard reaction.
-
The quenching of the reaction with acid is highly exothermic and should be performed with extreme caution and adequate cooling.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of key steps in the synthesis and purification process.
Application Notes and Protocols for the Purification of Products from 3-Bromo-2-butoxy-5-fluorophenylboronic acid Reactions
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[2][3] The purification of the resulting products is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of sufficient purity for subsequent applications. These application notes provide detailed protocols for the purification of products derived from reactions involving this compound, with a focus on aqueous workup, column chromatography, and recrystallization.
General Purification Strategy
The purification of products from Suzuki-Miyaura coupling reactions involving this compound typically involves a sequential process. Initially, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The crude organic product is then subjected to further purification by flash column chromatography or recrystallization, depending on the physical properties of the product and its impurities.[4]
A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, which can complicate purification due to similar polarities of the desired product and the homocoupled byproduct.[3][5] Careful control of reaction conditions, such as using a precise stoichiometry of the boronic acid, can help minimize this side reaction.[3]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol describes a standard procedure for the initial purification of the crude reaction mixture to remove inorganic salts and polar impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and water.[2][3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three more times with the organic solvent to ensure complete recovery of the product.[2][6]
-
Washing: Combine all organic extracts and wash sequentially with deionized water and then with brine. The brine wash aids in the removal of residual water from the organic phase.[3][4]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][6]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, byproducts (such as homocoupled species), and residual catalyst.[4]
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Appropriate eluent system (e.g., hexane/ethyl acetate gradient)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by performing TLC analysis of the crude product. The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of the eluent system and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often used to separate compounds with different polarities.[2]
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid products. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[4][7]
Materials:
-
Crude or partially purified solid product
-
Appropriate recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction using this compound.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Aqueous Workup | 500 (Crude) | 450 | 90 | 85 |
| Column Chromatography | 450 | 380 | 84.4 | >98 |
| Recrystallization | 380 | 350 | 92.1 | >99.5 |
Visualizations
Diagrams
Caption: General purification workflow for Suzuki-Miyaura reaction products.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3]
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile synthetic building block with significant potential in the field of pharmaceutical drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a butoxy group on the phenylboronic acid core, offers medicinal chemists a valuable tool for introducing specific structural motifs into target molecules. The boronic acid moiety facilitates participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of C-C bonds.[1][2][3] The presence of orthogonal functional groups—the bromo substituent for further coupling reactions and the butoxy and fluoro groups for modulating physicochemical properties such as lipophilicity and metabolic stability—makes this reagent particularly attractive for the synthesis of complex pharmaceutical intermediates.
This document provides detailed application notes and a hypothetical protocol for the use of this compound in the synthesis of a biaryl pharmaceutical intermediate, a common scaffold in many therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the assembly of the core structures of many active pharmaceutical ingredients (APIs).
-
Suzuki-Miyaura Coupling: The most prominent application is the reaction of the boronic acid with aryl or heteroaryl halides to construct biaryl and heteroarylaryl scaffolds.[1][2][3] These motifs are prevalent in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The reaction is known for its mild conditions and high functional group tolerance.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling the boronic acid with amines, amides, or phenols.[4][5][6] This provides a direct route to valuable diaryl ethers and arylamines, which are important pharmacophores.
-
Sonogashira Coupling: While less common for the boronic acid itself, the bromo-substituent on the resulting coupled product can be utilized in subsequent Sonogashira reactions with terminal alkynes to introduce alkynyl moieties, further diversifying the molecular structure.[7]
The strategic incorporation of the 3-bromo-2-butoxy-5-fluorophenyl moiety can influence a drug candidate's pharmacokinetic and pharmacodynamic properties. The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the fluorine atom can block metabolic oxidation sites, thereby increasing the metabolic stability and half-life of the drug.
Experimental Protocols
The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a hypothetical biaryl intermediate.
Hypothetical Synthesis of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-pyridine
This protocol describes the synthesis of a biaryl compound, a common intermediate in the development of kinase inhibitors and other targeted therapies.
Reaction Scheme:
Materials:
-
This compound
-
2-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-chloropyridine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 2-(3-Bromo-2-butoxy-5-fluorophenyl)pyridine.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 2-(3-Bromo-2-butoxy-5-fluorophenyl)pyridine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 2-Chloropyridine | 1.2 mmol |
| Catalyst & Base | |
| Pd(OAc)₂ | 5 mol% |
| PPh₃ | 10 mol% |
| K₂CO₃ | 2.0 mmol |
| Reaction Conditions | |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Results | |
| Yield of Product | 85% |
| Purity (by HPLC) | >98% |
| Characterization Data | |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated and found |
Visualizations
Diagram of the Suzuki-Miyaura Coupling Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. kbfi.ee [kbfi.ee]
Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Bromo-2-butoxy-5-fluorophenylboronic acid is a highly functionalized building block with significant potential in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Heck coupling, allows for the introduction of the substituted phenyl moiety onto an olefinic substrate. This reaction is a powerful tool for carbon-carbon bond formation.
The resulting products, substituted styrenes and other vinylarenes, are valuable intermediates in the synthesis of a wide range of compounds, including biologically active molecules and functional materials. The presence of the bromo, butoxy, and fluoro substituents on the aromatic ring provides multiple points for further diversification, making this boronic acid a versatile reagent for creating libraries of novel compounds. For instance, the bromo group can be utilized in subsequent cross-coupling reactions, while the butoxy and fluoro groups can influence the electronic properties and metabolic stability of the final products, which is of particular interest in drug development.
The Heck reaction with arylboronic acids, often referred to as the oxidative Heck reaction, can proceed under milder conditions compared to the traditional Heck reaction that uses aryl halides.[1][2] This approach often circumvents the need for high temperatures and strong bases, broadening the substrate scope and improving functional group tolerance.[1]
Experimental Protocols
The following is a representative protocol for an oxidative Heck coupling reaction between an arylboronic acid and an olefin. This protocol should be considered a starting point and may require optimization for this compound.
General Procedure for Oxidative Heck Coupling of an Arylboronic Acid with an Olefin:
Materials:
-
Arylboronic acid (e.g., this compound) (1.0 mmol)
-
Olefin (e.g., styrene, butyl acrylate) (1.0 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Oxidant (e.g., benzoquinone, Cu(OAc)₂, or in some cases, air/O₂) (1.0 - 2.0 equiv)
-
Solvent (e.g., DMF, DMAc, toluene, or acetic acid) (3-5 mL)
-
Optional: Ligand (e.g., phosphine ligand) if using a Pd(0) source
-
Optional: Base (e.g., triethylamine, potassium carbonate) if required by the specific catalytic cycle
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the olefin (1.0-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the oxidant (if not using air).
-
The reaction vessel is then sealed and purged with an inert atmosphere (e.g., nitrogen or argon), particularly if sensitive reagents are involved. For oxidative Heck reactions utilizing oxygen or air as the oxidant, a balloon of the respective gas may be affixed.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 140°C, depending on the substrates and catalytic system) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes typical reaction conditions for palladium-catalyzed Heck-type reactions of arylboronic acids with olefins, based on general literature. These parameters can serve as a guide for designing experiments with this compound.
| Parameter | Typical Range/Examples | Reference |
| Palladium Source | Pd(OAc)₂, PdCl₂(cod), PdCl₂(CH₃CN)₂ | [3] |
| Catalyst Loading | 1 - 10 mol% | [4] |
| Olefin | Styrene, acrylates, electron-rich and -deficient olefins | [1][5] |
| Solvent | Toluene, DMF, DMAc, Acetic Acid | [4][5] |
| Base (if required) | Triethylamine, K₂CO₃, NaOAc | |
| Oxidant (for oxidative Heck) | O₂, air, benzoquinone, Cu(OAc)₂, AgNO₃, DDQ | [2][6] |
| Additive (if required) | N-Bromosuccinimide (NBS), CuBr | [4][5] |
| Temperature | 25 °C - 140 °C | [2][5] |
| Reaction Time | 1 - 24 hours | [4] |
Mandatory Visualization
Caption: Catalytic cycle of the oxidative Heck reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side reactions in Suzuki coupling with 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in Suzuki coupling, with a specific focus on substrates like 3-Bromo-2-butoxy-5-fluorophenylboronic acid.
Troubleshooting Guide: Common Side Reactions
Users of this compound in Suzuki coupling reactions may encounter several common side reactions that can lower the yield of the desired product and complicate purification. The structure of this particular boronic acid, featuring an electron-withdrawing fluorine atom, an electron-donating butoxy group, and potential steric hindrance from the ortho-butoxy group, can influence the propensity for these side reactions.
| Observed Issue | Potential Side Reaction | Probable Causes | Recommended Solutions |
| Significant amount of Ar-Ar byproduct (from boronic acid) | Homocoupling | 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) precatalyst which can directly react with the boronic acid.[1] 3. Inefficient reduction of Pd(II) to the active Pd(0) catalyst.[2] | 1. Ensure rigorous degassing of solvents and reaction vessel, and maintain an inert atmosphere (Nitrogen or Argon).[3] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly converts to Pd(0). 3. Add a mild reducing agent like potassium formate to minimize free Pd(II).[3] |
| Formation of 1-butoxy-4-fluorobenzene | Protodeboronation | 1. Cleavage of the C-B bond by a proton source (e.g., water).[4][5] 2. Both acidic and basic conditions can catalyze this reaction.[4] 3. Electron-deficient arylboronic acids can be more susceptible.[6] 4. Prolonged reaction times and high temperatures increase the likelihood.[5] | 1. Use anhydrous solvents and reagents. 2. Optimize the base; consider weaker bases (e.g., K₂CO₃, KF) or fluoride-based bases (e.g., CsF).[7] 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) for slow release.[4] 4. Minimize reaction time by monitoring progress closely. |
| Formation of 1-butoxy-3-fluoro-2-bromobenzene | Dehalogenation (of the aryl halide partner) | 1. Presence of a hydride source, often from the base (e.g., amines) or solvent (e.g., alcohols).[2] | 1. Switch to a non-hydride source base like K₃PO₄ or K₂CO₃.[8] 2. Avoid using alcoholic solvents if possible. |
| Low or no conversion of starting materials | Catalyst Inactivation | 1. Formation of inactive palladium black.[9] 2. Ligand degradation or oxidation.[2] | 1. Ensure proper ligand-to-metal ratio to stabilize the catalyst. 2. Use robust ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10] 3. Avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using an arylboronic acid like this compound in a Suzuki coupling reaction?
A1: The most common side reactions are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide coupling partner.[2][4][9] The specific electronic and steric properties of your substrate can influence the prevalence of each.
Q2: How does the structure of this compound potentially influence these side reactions?
A2: The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to protodeboronation.[6] Conversely, the electron-donating butoxy group can make the aryl system more electron-rich, potentially slowing down the desired oxidative addition step if it were the aryl halide partner.[11] The ortho-butoxy group can also introduce steric hindrance, which may affect the rates of the catalytic cycle steps.[11]
Q3: What is homocoupling and how can I minimize it?
A3: Homocoupling is the dimerization of your boronic acid to form a symmetrical biaryl.[1] It is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the Pd(II) precatalyst itself.[1][3] To minimize it, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and using an inert atmosphere.[3] Using a Pd(0) catalyst source or a precatalyst system that rapidly generates Pd(0) can also be beneficial.[2]
Q4: My mass spectrometry results show the formation of a compound corresponding to the boronic acid with the boronic acid group replaced by a hydrogen. What is this and how can I prevent it?
A4: This side product results from protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][5] This is a common decomposition pathway for boronic acids, especially in the presence of water, and can be catalyzed by both acid and base.[4] To prevent this, use anhydrous reaction conditions, optimize your choice and amount of base, and consider protecting the boronic acid as a more stable ester, such as a pinacol (Bpin) ester.[4][11]
Q5: I am observing the formation of the dehalogenated aryl halide. What causes this?
A5: Dehalogenation of the aryl halide coupling partner can occur if there is a source of hydride in the reaction.[2] This is often from amine bases or alcoholic solvents.[2] To avoid this, use non-hydride donating bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and avoid alcohol-based solvents if this side reaction is significant.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure that can be adapted for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for this specific substrate.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction time can range from 2 to 24 hours.[10]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving yields of reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic acid
Welcome to the technical support center for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their chemical syntheses and troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The substituents on the phenyl ring (bromo, butoxy, and fluoro groups) make it a valuable building block for creating highly functionalized and sterically hindered molecules.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the initial troubleshooting steps?
A2: When encountering low yields in a Suzuki-Miyaura coupling, it is crucial to systematically evaluate the reaction components and conditions. Begin by assessing the following:
-
Catalyst Activity: Ensure the palladium catalyst and associated ligands are active. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[4] Some catalysts are sensitive to air and moisture.
-
Reagent Quality: Verify the purity and integrity of the boronic acid, your coupling partner (aryl halide or triflate), and the base. Boronic acids can be prone to degradation over time.
-
Solvent and Base Degassing: Thoroughly degas the solvents and ensure the base is anhydrous (if required by the protocol). Oxygen can deactivate the palladium catalyst.
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. Sterically hindered substrates may require higher temperatures to proceed efficiently.[4]
Q3: How does the steric hindrance from the 2-butoxy group affect the reaction?
A3: The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to slower reaction rates and lower yields.[4][5] To overcome this, it is often necessary to employ more forcing reaction conditions and specialized catalysts. The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can be highly effective in promoting the coupling of sterically hindered substrates.[4]
Q4: What is the role of the fluoro and bromo substituents on the phenyl ring?
A4: The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. Electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction that consumes the starting material.[6] The bromine atom provides an additional reactive handle for subsequent cross-coupling reactions, allowing for sequential functionalization of the aromatic ring.
Q5: Which bases are recommended for reactions with this boronic acid?
A5: The choice of base is critical and can significantly impact the reaction outcome.[7] For sterically hindered and electron-deficient boronic acids, common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][9]
-
Organic bases: Stronger, non-nucleophilic organic bases may also be effective in certain solvent systems.
The optimal base often depends on the specific coupling partners and solvent system. It is advisable to screen a few different bases to identify the best conditions for your reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. |
| Poor quality of boronic acid. | Confirm the purity of the this compound by NMR or LC-MS. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[6][10] | |
| Incomplete degassing. | Degas the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[2][8] | |
| Significant Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and reagents. A stronger, less nucleophilic base might also mitigate this side reaction. |
| High reaction temperature for extended periods. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion. | |
| Formation of Homocoupling Products | Oxygen contamination. | Ensure rigorous exclusion of oxygen from the reaction. |
| Inappropriate ligand-to-metal ratio. | Optimize the ligand-to-palladium ratio. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Increase the catalyst loading or add a second portion of the catalyst during the reaction. |
| Insufficient base strength. | Switch to a stronger base. |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the aryl halide or triflate coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Phenylboronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving substituted phenylboronic acids, with a focus on substrates like 3-Bromo-2-butoxy-5-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the likely causes?
A1: Sluggish or failed reactions involving this substrate are often due to a combination of electronic and steric effects that can lead to catalyst deactivation. Key factors include:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the boronic acid, slowing down the transmetalation step in the catalytic cycle.[1]
-
Steric Hindrance: The bulky butoxy group ortho to the boronic acid can sterically hinder the approach of the boronic acid to the palladium center, impeding the reaction.
-
Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur, water) can irreversibly bind to the palladium catalyst, rendering it inactive.[2][3]
-
Catalyst Agglomeration: The formation of palladium black, which is inactive, can occur due to catalyst aggregation at high temperatures or low ligand-to-metal ratios.[1][4]
Q2: What is protodeboronation and how does it affect my reaction?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your starting material without forming the desired product. This process is often promoted by excessive water, strong bases, or prolonged heating.[1][5][6] Electron-deficient boronic acids can be particularly susceptible to this deactivation pathway.[1]
Q3: Could the halide substituents (Bromo, Fluoro) on the boronic acid be deactivating the catalyst?
A3: Yes, halide ions can have complex effects on palladium catalysts. While bromo and fluoro substituents are integral to the starting material, an excess of fluoride ions in the reaction mixture, potentially from side reactions, could interact with the palladium center. This can lead to the formation of inactive palladium-fluoride species or alter the catalyst's electronic properties, thereby inhibiting key steps like reductive elimination.[1]
Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A4: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[1] Its formation indicates catalyst decomposition. To prevent this, you can:
-
Lower the reaction temperature: High temperatures can accelerate catalyst agglomeration.[2][4]
-
Optimize the ligand-to-metal ratio: A higher ligand concentration can help stabilize the palladium nanoparticles and prevent aggregation.[4]
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[4] Rigorous degassing of solvents is crucial.[4]
Q5: How can I improve the stability of my sterically hindered boronic acid under reaction conditions?
A5: Sterically hindered and unstable boronic acids can be challenging to handle.[5][6] Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, minimizing decomposition.[1] N-methyliminodiacetic acid (MIDA) boronates are another excellent option for the slow release of unstable boronic acids.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst deactivation due to low nucleophilicity of boronic acid. | Use a more active catalyst system (e.g., a more electron-rich ligand). Increase catalyst loading incrementally. |
| Catalyst poisoning by impurities. | Ensure all reagents and solvents are pure and anhydrous.[2] Use freshly distilled solvents. | |
| Steric hindrance. | Screen different ligands that are less sterically bulky. Increase reaction temperature cautiously, monitoring for decomposition. | |
| Formation of Byproducts | Protodeboronation of the boronic acid. | Use anhydrous solvents and a milder base (e.g., K₃PO₄, Cs₂CO₃).[1] Minimize reaction time. |
| Homocoupling of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Catalyst Turns Black (Palladium Black Formation) | Catalyst agglomeration. | Lower the reaction temperature.[1] Increase the ligand-to-palladium ratio.[4] Ensure rigorous exclusion of oxygen.[4] |
| Ligand degradation. | Choose a more thermally stable ligand. | |
| Inconsistent Reaction Times | Variable catalyst activation or deactivation rates. | Ensure consistent quality of reagents and solvents. Consider using a pre-formed, well-defined palladium precatalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF)
Procedure:
-
To a dry reaction vessel, add the this compound (1.2 eq.), aryl halide (1.0 eq.), and base (2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Catalyst Regeneration from Palladium Black (for analysis)
This protocol is for recovering the palladium for analysis and is not intended for reuse in catalytic reactions.
Procedure:
-
Once the reaction has stalled and palladium black has precipitated, allow the solid to settle.
-
Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.
-
Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove residual organic compounds.
-
Dry the solid under vacuum.
-
The palladium content can be quantified by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after digestion in aqua regia to understand the extent of precipitation.[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance from the Butoxy Group in Coupling Reactions
Welcome to the technical support center for managing steric hindrance in palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with substrates containing the sterically demanding butoxy group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a butoxy-substituted aryl halide is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving butoxy-substituted substrates are often due to steric hindrance impeding key steps in the catalytic cycle. The bulky butoxy group, especially when positioned ortho to the reacting site, can hinder the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the desired C-C bond.[1][2][3] Catalyst decomposition and competing side reactions like protodeboronation of the boronic acid can also contribute to low yields.[3]
Q2: How can I improve the yield of a Buchwald-Hartwig amination when one of the coupling partners has a bulky butoxy group?
A2: To improve the yield of a challenging Buchwald-Hartwig amination with a sterically hindered butoxy-substituted substrate, the selection of the appropriate ligand is critical.[4][5][6] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are designed to promote the crucial oxidative addition and reductive elimination steps with hindered substrates.[7] Additionally, optimizing the base and solvent system is important. A stronger, non-nucleophilic base and a polar aprotic solvent can facilitate the reaction.[8]
Q3: I am observing significant amounts of starting material in my Heck reaction with a butoxy-containing aryl bromide. What should I try?
A3: Unreacted starting material in a Heck reaction with a butoxy-substituted aryl bromide suggests a slow or inefficient catalytic cycle. The steric bulk of the butoxy group can hinder the coordination of the olefin and the subsequent migratory insertion. To overcome this, increasing the reaction temperature can be effective.[9] Employing more electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands can also enhance catalyst activity and promote the coupling.[7][9]
Q4: My Sonogashira coupling with a butoxy-substituted aryl iodide is failing. What are the key parameters to investigate?
A4: Failed Sonogashira couplings with sterically hindered substrates like those containing a butoxy group often point to issues with the catalyst system or reaction conditions. The choice of both the palladium catalyst and the copper(I) co-catalyst is crucial.[10][11] Ensure the copper source is active, as it plays a key role in the transmetalation step. The amine base and solvent are also critical; using a bulkier amine base or a more polar solvent can sometimes improve solubility and reaction rates.[10] In some cases, a copper-free Sonogashira protocol might be beneficial to avoid side reactions like Glaser coupling.[11]
Q5: What is protodeboronation and how can I minimize it in my Suzuki coupling of a butoxy-substituted compound?
A5: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture.[3] This is particularly problematic with electron-rich boronic acids. To minimize protodeboronation, you can use anhydrous solvents, employ a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), or use boronic esters (e.g., pinacol esters) which are generally more stable.[3]
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Significant amount of unreacted butoxy-substituted aryl halide observed by TLC or LC-MS.
-
Low yield of the desired biaryl product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Oxidative Addition | Use a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to promote this step.[7] Consider using a pre-formed palladium(0) source or a precatalyst. |
| Poor Catalyst Stability | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure rigorous exclusion of air and moisture through proper degassing and use of an inert atmosphere. |
| Suboptimal Base | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical for hindered substrates.[1] |
| Inappropriate Solvent | Try a different solvent or a solvent mixture. Toluene, dioxane, and DMF are common choices. For biphasic reactions, ensure vigorous stirring.[12][13] |
Issue 2: No Reaction in Buchwald-Hartwig Amination
Symptoms:
-
Only starting materials (butoxy-substituted aryl halide and amine) are present in the reaction mixture.
-
No product formation is detected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition | Ensure the purity of the amine and aryl halide. Some impurities can poison the palladium catalyst.[14] |
| Incorrect Ligand Choice | For sterically hindered substrates, specialized bulky phosphine ligands are often necessary. Screen a panel of Buchwald ligands to find the optimal one for your specific substrate combination.[4][6] |
| Insufficiently Strong Base | A strong, non-coordinating base like NaOtBu or LHMDS is often required to deprotonate the amine and facilitate the catalytic cycle.[8] |
| Low Reaction Temperature | Increase the reaction temperature. While some modern catalyst systems work at room temperature, hindered couplings often require heating (80-110 °C).[8] |
Quantitative Data Summary
The following table provides illustrative data on the effect of ligand choice on the yield of a Suzuki-Miyaura coupling of a sterically hindered ortho-butoxy-substituted aryl bromide. Please note that these are representative values, and optimal conditions should be determined experimentally for each specific substrate pair.
Table 1: Ligand Effect on the Suzuki Coupling of 1-Bromo-2-butoxybenzene with Phenylboronic Acid
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 3 | XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 | 12 | 88 |
Reaction Conditions: 1-bromo-2-butoxybenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2 mmol), Solvent (5 mL).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Butoxy-Substituted Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk tube, add the butoxy-substituted aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3]
Note for Butoxy Substrates: For ortho-butoxy substrates, using a highly active catalyst system like XPhos Pd G3 or SPhos Pd G3 from the outset is recommended to overcome the steric hindrance.
General Procedure for Buchwald-Hartwig Amination with a Butoxy-Substituted Aryl Halide
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the butoxy-substituted aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.5 equiv), and a stir bar to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Note for Butoxy Substrates: The choice of base is critical. If the substrates are base-sensitive, a weaker base like Cs₂CO₃ may be screened, but this may require a more active catalyst or higher temperatures.
Visualizations
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Caption: Suzuki-Miyaura catalytic cycle highlighting steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-butoxy-5-fluorophenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and dehalogenation (debromination). The sterically hindered ortho-butoxy group and the electronic effects of the fluorine and bromine substituents can influence the rates of these side reactions.
Q2: How does the ortho-butoxy group affect the reactivity of this compound?
A2: The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to a higher proportion of byproducts if the reaction conditions are not optimized.[1]
Q3: Is this compound prone to protodeboronation?
Q4: What is homocoupling and why does it occur?
A4: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[2] It can also occur under certain palladium-catalyzed conditions even in the absence of oxygen.
Q5: Can dehalogenation be a problem with this compound?
A5: Yes, dehalogenation, specifically the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction in Suzuki-Miyaura couplings.[3][4][5] This can occur through various mechanisms, including hydride transfer from solvents or additives to the palladium center, followed by reductive elimination.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low yields are often a result of incomplete reaction or the prevalence of side reactions. The steric hindrance from the ortho-butoxy group in this compound can make the coupling challenging.
| Potential Cause | Troubleshooting Steps | Rationale |
| Steric Hindrance | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands promote the formation of a more reactive monoligated palladium species and accelerate the reductive elimination step.[1] |
| Insufficient Catalyst Activity | Use a fresh, high-quality palladium precatalyst. Consider using a more active catalyst system like a palladacycle. | Ensures that a sufficient concentration of the active Pd(0) species is present throughout the reaction. |
| Inappropriate Base | Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for solid-liquid reactions. | Strong bases can promote protodeboronation and other side reactions. |
| Low Reaction Temperature | Increase the reaction temperature. Consider using a higher-boiling solvent like toluene or dioxane. | Provides the necessary activation energy to overcome the steric barrier for the transmetalation step. |
Issue 2: Significant Formation of Protodeboronated Byproduct (1-bromo-4-butoxy-2-fluorobenzene)
Protodeboronation leads to the loss of the reactive boronic acid functionality and the formation of an undesired byproduct.
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Dry the boronic acid and other reaction components thoroughly. | Water is a common proton source for protodeboronation. |
| Strongly Basic Conditions | Switch to a non-hydroxide base like K₂CO₃ or KF. | Hydroxide ions can accelerate the cleavage of the C-B bond. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Minimizes the time the boronic acid is exposed to conditions that favor protodeboronation. |
Issue 3: High Levels of Homocoupling Product (Symmetrical Biaryl of the Boronic Acid)
The formation of the homocoupling byproduct consumes the starting material and complicates purification.
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | Oxygen can promote a catalytic cycle that leads to homocoupling.[2] |
| Palladium Catalyst Choice | Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. | Certain Pd(II) species can participate in homocoupling pathways. |
| Reaction Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). | Can help to favor the cross-coupling pathway over homocoupling. |
Issue 4: Observation of Dehalogenated Byproduct (2-butoxy-5-fluorophenylboronic acid or its derivatives)
Dehalogenation (debromination) can compete with the desired cross-coupling, leading to a mixture of products.
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydride Source in the Reaction | Avoid using solvents that can act as hydride donors (e.g., isopropanol) if possible. Use a non-coordinating base. | Minimizes the sources of hydride that can lead to reductive dehalogenation. |
| Ligand Choice | Use ligands that promote rapid reductive elimination of the cross-coupled product. | A faster desired reaction can outcompete the slower dehalogenation pathway. |
| Reaction Temperature | Optimize the reaction temperature; sometimes lower temperatures can suppress dehalogenation. | Thermal decomposition of reagents or solvents can generate species that promote dehalogenation. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
3-Bromo-2-butoxy-5-fluorophenylboronic acid stability under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Bromo-2-butoxy-5-fluorophenylboronic acid under basic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under basic conditions?
The principal stability issue for arylboronic acids, including this compound, in basic media is the potential for protodeboronation. This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-butoxy-5-fluorobenzene.
Q2: How does pH affect the stability of this boronic acid?
The pH of the solution plays a critical role in the stability of arylboronic acids. In aqueous basic solutions, an equilibrium exists between the neutral, trigonal planar boronic acid (ArB(OH)₂) and the more reactive anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1] As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the formation of the tetrahedral boronate. This boronate species is generally more susceptible to decomposition.[1]
Q3: What role do the substituents on the phenyl ring play in the stability of this compound?
The electronic properties of the substituents on the aryl ring influence the stability of the boronic acid. Electron-withdrawing groups, such as the bromo and fluoro substituents on the ring, can lower the pKa of the boronic acid.[2] This shift can lead to the formation of the less stable tetrahedral boronate at a lower pH.
Q4: Can the choice of base impact the stability of the boronic acid in my reaction?
Yes, the choice and concentration of the base are crucial. Stronger bases and higher concentrations will more readily promote the formation of the tetrahedral boronate, which can increase the rate of decomposition. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).
Q5: Are there more stable alternatives to using the free boronic acid in basic reactions?
For challenging cross-coupling reactions where the boronic acid may be unstable, using a more stable derivative can be beneficial. Some common alternatives include:
-
Boronate Esters: Pinacol esters (ArB(pin)) and other diol-derived esters can offer enhanced stability.[3][4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are known for their high stability and can release the boronic acid slowly under the reaction conditions.[5]
-
Organotrifluoroborates: These salts can also exhibit different stability profiles and release the boronic acid under specific conditions.[6]
Troubleshooting Guide
If you are experiencing low yields or unexpected byproducts in your reactions, the instability of this compound under your basic conditions could be a contributing factor.
Table 1: Expected Relative Stability of this compound Under Various Basic Conditions
| Condition | Base | Temperature | Solvent System | Expected Relative Stability | Potential Issues |
| 1 | K₂CO₃ | Room Temperature | Toluene/H₂O | High | Slow reaction rate |
| 2 | Cs₂CO₃ | 60 °C | Dioxane/H₂O | Moderate | Moderate decomposition |
| 3 | NaOH (1M) | 80 °C | Ethanol/H₂O | Low | Significant decomposition |
| 4 | K₃PO₄ | 100 °C | DMF/H₂O | Very Low | Rapid decomposition |
Disclaimer: This table provides expected relative stability based on general principles of arylboronic acid chemistry and does not represent experimentally determined data for this specific compound.
Experimental Protocols
Protocol 1: Monitoring Boronic Acid Stability by ¹H NMR
This protocol allows for a qualitative or quantitative assessment of the decomposition of the boronic acid under specific basic conditions.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a baseline ¹H NMR spectrum.
-
-
Initiating the Experiment:
-
Add the desired base (e.g., a solution of NaOD in D₂O) to the NMR tube.
-
If temperature is a factor, place the NMR tube in a pre-heated NMR probe or an oil bath at the target temperature.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).
-
-
Analysis:
-
Monitor the disappearance of the signals corresponding to the boronic acid and the appearance of signals for the protodeboronated product (1-bromo-3-butoxy-5-fluorobenzene).
-
Integrate the signals of the starting material and the product relative to the internal standard to determine the rate of decomposition.
-
Visual Guides
Caption: Decomposition pathway of an arylboronic acid under basic conditions.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from the reaction products of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound product?
A1: Residual palladium is highly regulated in active pharmaceutical ingredients (APIs) by agencies like the FDA and EMA due to its potential toxicity.[1] For drug development professionals, minimizing palladium content to low parts-per-million (ppm) levels is essential for regulatory compliance and patient safety.[1] Furthermore, palladium residues can interfere with downstream synthetic steps or biological assays, leading to inaccurate and unreliable results.[1]
Q2: What are the most common methods for removing palladium catalysts?
A2: The primary methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium metal. This is often done using a pad of Celite®.[2]
-
Scavenging: Using solid-supported reagents (scavengers) that chelate with palladium, allowing for its removal by filtration. Common scavengers are functionalized with thiol, amine, or phosphine groups.[3]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[4]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Extraction: Liquid-liquid extraction can be used to remove certain water-soluble palladium salts.[3]
Q3: How do I choose the best palladium removal method for my this compound?
A3: The optimal method depends on several factors:
-
The nature of the palladium catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts may require scavenging or chromatography.[3]
-
The properties of your product: The solubility and stability of this compound in different solvents will influence the choice of technique. For instance, the presence of the butoxy group may increase its solubility in organic solvents compared to unsubstituted phenylboronic acid.[5]
-
The required purity level: For APIs, a combination of methods may be necessary to achieve the required low ppm levels.[1]
-
The scale of the reaction: Some methods, like chromatography, may be less practical for large-scale synthesis.
Q4: Can the boronic acid functional group be affected during palladium removal?
A4: Yes, the carbon-boron bond in arylboronic acids can be susceptible to cleavage, a process known as protodeboronation, especially under basic aqueous conditions.[3][6] The presence of a fluorine atom, an electron-withdrawing group, can influence the rate of this side reaction.[7] It is crucial to select a removal method with conditions that preserve the integrity of your boronic acid. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification can be a protective strategy.[6]
Q5: What is Celite, and how does it aid in palladium removal?
A5: Celite is a diatomaceous earth that is commonly used as a filter aid.[3] It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts or precipitated palladium metal, which might otherwise pass through standard filter paper.[4]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound reaction products and provides step-by-step solutions.
Problem 1: Inefficient Palladium Removal by Filtration
-
Symptom: Significant color (typically black or dark brown) from palladium residues remains in the filtrate after passing through a standard filter paper.
-
Possible Cause: The palladium particles are too fine and pass through the filter paper. Soluble palladium species may also be present.
-
Solutions:
-
Use a Celite Pad: Filter the reaction mixture through a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. This will trap finer palladium particles.[4]
-
Optimize Celite Filtration: Ensure the Celite bed is well-packed and pre-wetted with the reaction solvent to prevent cracking.[3]
-
Switch to a Different Method: If the palladium catalyst is homogeneous and soluble, filtration alone will be ineffective. In this case, consider using palladium scavengers or chromatography.[3]
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes:
-
Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture. Thiol-based scavengers are generally effective for a broad range of palladium species.[1]
-
Insufficient Scavenger Loading or Reaction Time: The amount of scavenger or the treatment time may be inadequate.
-
Poor Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the palladium in solution.
-
-
Solutions:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your system.
-
Optimize Scavenging Conditions: Increase the equivalents of the scavenger (typically 5-10 equivalents relative to the initial palladium catalyst), the reaction time, or the temperature (if your product is stable).[8]
-
Ensure Efficient Stirring: Vigorous stirring is necessary to ensure good contact between the solid-supported scavenger and the solution.
-
Problem 3: Significant Product Loss During Purification
-
Symptom: Low isolated yield of this compound after palladium removal.
-
Possible Causes:
-
Adsorption onto the Purification Medium: The product may adsorb onto the surface of activated carbon or some scavengers.
-
Product Instability: The purification conditions (e.g., pH, solvent) may be causing degradation of the boronic acid.
-
-
Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[2]
-
Wash Thoroughly: After filtration, wash the scavenger or Celite pad with fresh solvent to recover any adsorbed product.[3]
-
Consider Solvent Choice: The solubility of phenylboronic acids is highly dependent on the solvent. Phenylboronic acid itself has high solubility in ethers and ketones, and moderate solubility in chloroform.[2][4] The butoxy group in your compound likely enhances its solubility in less polar organic solvents. Choose a solvent that maximizes product solubility while still allowing for effective palladium removal.
-
Protect the Boronic Acid: If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester before purification.[6]
-
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes quantitative data on the efficiency of various palladium removal methods from different sources. This data can serve as a general guide for selecting a suitable method.
| Removal Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference(s) |
| Scavenging | MP-TMT (polystyrene-supported) | 330 | 10-30 | 0.20 wt, DMF, overnight | [6] |
| Scavenging | Si-TMT (silica-supported) | >1300 | 2 | 50 wt%, THF/water, 35°C, 17h | [9] |
| Scavenging | Activated Charcoal (Darco KB-B) | 300 | <1 | 0.2 wt, 45°C, 18h | [6] |
| Scavenging | Thiol-functionalized silica | - | <1 | 0.03 wt, 35°C, 2h | [6] |
| Scavenging | Binary System (TMT and Activated Charcoal) | 2239 | 20 | 20 mol% TMT, 0.2 wt charcoal, DCM, 20°C, 2h | [6] |
| Filtration | Celite | 80-100 | Acceptable levels | Filtration through a 45 µm filter disc or Celite | [6] |
| Chromatography followed by Scavenging | Si-TMT | >1000 (crude) | <50 | Column chromatography followed by scavenger treatment | [5] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking.[3]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
Collect the filtrate, which contains the product now free of heterogeneous palladium catalyst.[3]
-
Protocol 2: General Batch Scavenging Procedure with a Thiol-Based Scavenger
This protocol is effective for removing a broad range of palladium species.
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with both the product and the chosen scavenger (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the selected thiol-based scavenger to the solution of your crude product. The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.[8]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (if your product is thermally stable) for 2-24 hours. The optimal time should be determined experimentally.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[10]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using methods like ICP-MS or ICP-OES.[11]
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows in the palladium removal process.
Caption: General workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Workup procedures for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on workup procedures for reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound at 4°C.[1] The compound should be kept in a dry, well-sealed container to prevent degradation.
Q2: What are common side reactions to be aware of when using this boronic acid in Suzuki-Miyaura couplings?
A primary side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[2][3] This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Minimizing reaction time and ensuring an inert atmosphere can help reduce these side reactions.[4]
Q3: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common method involves taking small aliquots from the reaction mixture at regular intervals to observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Degradation of the boronic acid. 3. Suboptimal reaction conditions (catalyst, base, solvent). 4. Product loss during workup. | 1. Extend reaction time or increase temperature. 2. Use freshly purchased or properly stored boronic acid. 3. Screen different palladium catalysts, ligands, bases, and solvent systems.[5] 4. Ensure efficient extraction with an appropriate solvent and minimize transfers. |
| Presence of Homocoupled Byproduct | 1. Oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a reducing agent. | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] 2. Consider using a Pd(0) catalyst source. |
| Difficulty Removing Boronic Acid Impurities | Boronic acids and their byproducts can be challenging to separate from the desired product. | 1. Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid. 2. Use a silica gel plug or column chromatography with a polar solvent system. |
| Difficulty Removing Palladium Catalyst Residues | The palladium catalyst can adhere to the product, causing discoloration (often black or gray). | 1. Filter the crude product through a pad of Celite®. 2. Treat the organic solution of the product with an activated carbon slurry, followed by filtration. 3. Utilize commercially available palladium scavengers. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Workup
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring for the required time, monitoring by TLC or LC-MS.
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous NaHCO₃ solution
-
Brine[7]
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purification:
-
Flash Column Chromatography: Purify the crude product using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction and subsequent workup.
Caption: Decision tree for troubleshooting common issues during the workup process.
References
- 1. chemscene.com [chemscene.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Impact of impurities in 3-Bromo-2-butoxy-5-fluorophenylboronic acid on reaction outcome
Answering the user's request.## Technical Support Center: 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of this compound. The focus is on understanding and mitigating the impact of common impurities on reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most prevalent impurities are its corresponding cyclic anhydride, known as a boroxine, and residual inorganic salts from its synthesis. Boroxines form through the intermolecular dehydration of three boronic acid molecules; this is an equilibrium process that can occur during storage or under anhydrous reaction conditions.[1][2] Inorganic salts are typically leftovers from the manufacturing and purification process. Other potential impurities include starting materials or byproducts from the synthetic route.
Q2: How should I properly store this compound to maintain its purity?
A2: To minimize degradation and boroxine formation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Potassium trifluoroborate salts are an alternative that offer greater stability for long-term storage, as they are less prone to dehydration and other side reactions.[3]
Q3: My boronic acid appears clumpy and less free-flowing than when I first received it. Does this indicate degradation?
A3: This may indicate moisture absorption and potentially the beginning of boroxine formation. While it doesn't necessarily mean the reagent is unusable, it is crucial to assess its purity before use, for example, by NMR or by determining its water content. For critical applications, it is advisable to use a freshly opened container or repurify the material.
Q4: Can I use the boroxine form of this reagent directly in my Suzuki-Miyaura coupling reaction?
A4: Yes, boroxines can be active transmetalating species in Suzuki-Miyaura couplings.[1] In some cases, they may even lead to an increased reaction rate compared to the boronic acid.[4] However, using the boroxine directly presents a key challenge: accurately determining the stoichiometry.[2] Since three boronic acid molecules form one boroxine molecule while releasing three water molecules, using the boroxine by weight without accounting for this will result in an incorrect molar ratio in your reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is not working or giving a very low yield. What are the first things I should check?
A: When a Suzuki coupling fails, a systematic check of the reaction parameters is essential.[5]
-
Inert Atmosphere: Oxygen can cause both the homocoupling of the boronic acid and the decomposition of the palladium catalyst.[5][6] Ensure your solvents were properly degassed and the reaction vessel was thoroughly purged with an inert gas like argon or nitrogen.
-
Catalyst and Ligand Activity: The palladium precatalyst and the phosphine ligand must be active. If using a Pd(II) source, it requires in situ reduction to the active Pd(0) species.[5] Consider using a more robust, pre-activated catalyst system (e.g., a palladacycle precatalyst) if catalyst deactivation is suspected.[5]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7] Ensure the base is anhydrous (if required by the protocol) and that a suitable base for the specific coupling partners is being used.
-
Reagent Purity: The presence of significant amounts of boroxine can affect stoichiometry. Consider performing a purity analysis on your boronic acid.
Issue 2: Significant Homocoupling Byproduct Observed
Q: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?
A: Homocoupling is a common side reaction, primarily caused by the presence of oxygen in the reaction mixture.[6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.
-
Rigorous Degassing: The most effective preventative measure is to rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium sources or ligands may be more prone to promoting homocoupling. Reviewing the literature for catalyst systems optimized for your substrate class can be beneficial.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of the bimolecular homocoupling reaction.
Issue 3: Protodeboronation is a Major Side Reaction
Q: I am observing a significant amount of 2-butoxy-4-fluorobromobenzene, indicating my boronic acid is undergoing protodeboronation. How can I minimize this?
A: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. It is often promoted by water and can be accelerated under certain pH conditions or with sterically hindered substrates.[8]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which is a proton source for the reaction.
-
Base and pH Control: The rate of protodeboronation can be pH-dependent. Sometimes, using a weaker base or buffered conditions can suppress this side reaction.[8]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate protodeboronation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Use of Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from protodeboronation until the key transmetalation step.[3]
Data on Impurities and Reaction Outcome
The following tables summarize the common impurities and provide illustrative data on how purity can impact a typical Suzuki-Miyaura coupling reaction.
Table 1: Common Impurities in this compound and Their Potential Impact
| Impurity | Common Source | Potential Impact on Reaction | Mitigation Strategy |
| Boroxine | Dehydration of boronic acid during storage or in-situ.[2] | Affects stoichiometry; may alter reaction rate.[2][4] | Use reagent in excess; purify via adduct formation; store under inert, dry conditions. |
| Water | Atmospheric moisture; non-anhydrous solvents/reagents. | Promotes protodeboronation; involved in boroxine equilibrium.[8] | Use anhydrous solvents and reagents; store reagent in a desiccator. |
| Inorganic Salts | Carryover from synthesis and purification. | May interfere with catalyst activity or base effectiveness. | Purify boronic acid by recrystallization or adduct formation. |
| Homocoupled Dimer | Oxygen-mediated side reaction.[6] | Reduces yield of desired product; complicates purification. | Rigorously degas reaction mixture; ensure inert atmosphere. |
Table 2: Effect of Reagent Purity on Suzuki Coupling Outcome (Illustrative Data)
Reaction: this compound + Aryl Halide → Biaryl Product
| Purity of Boronic Acid | Assay (%) | Boroxine Content (%) | Yield of Biaryl Product (%) | Yield of Homocoupling (%) | Yield of Protodeboronation (%) |
| High Purity | >98 | <2 | 92 | <2 | <1 |
| Aged Reagent | ~85 | ~15 | 75 (based on 100% assay) | 8 | 5 |
| Poorly Stored | ~70 | ~20 | 58 (based on 100% assay) | 12 | 15 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary based on specific reaction conditions, substrates, and catalyst systems.
Experimental Protocols
Protocol 1: Quality Control & Purity Assessment by ¹H NMR
This protocol allows for a quick assessment of the boronic acid to boroxine ratio.
-
Sample Preparation: Accurately weigh ~10-15 mg of the this compound and dissolve it in 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The boronic acid -OH protons typically appear as a broad singlet between δ 8.0-8.5 ppm in DMSO-d₆. Boroxine formation results in the disappearance of this signal and subtle shifts in the aromatic protons. The ratio can be estimated by comparing the integration of the aromatic protons to the butoxy chain protons, assuming the butoxy group remains intact.
Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation
This procedure is effective for removing non-acidic impurities and boroxines.[5]
-
Dissolution: In a flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate of the diethanolamine adduct should form.
-
Isolation: Stir the resulting slurry for 20-30 minutes at room temperature. Collect the white solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (the same one used for dissolution) to remove soluble impurities.
-
Drying: Dry the adduct under vacuum.
-
Liberation of Pure Boronic Acid: To use the purified material, the adduct can be treated with an aqueous acid (e.g., 1M HCl) and extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified boronic acid.
Protocol 3: General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for reactions involving this reagent.
-
Vessel Preparation: To a dry reaction vial equipped with a stir bar, add this compound (1.2 equiv), the aryl halide coupling partner (1.0 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[9]
Visual Guides
The following diagrams illustrate key workflows and chemical principles relevant to troubleshooting reactions with this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-butoxy-5-fluorophenylboronic acid with various aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in couplings involving this sterically hindered and electronically complex boronic acid can stem from several factors. The primary reasons often relate to suboptimal catalyst systems and reaction conditions that do not adequately address the steric hindrance from the ortho-butoxy group. Key parameters to reassess are your catalyst and ligand selection, the choice and strength of the base, and the reaction temperature. It is crucial to ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation and unwanted side reactions like homocoupling.[1]
Q2: What type of palladium catalyst and ligand system is recommended for a sterically hindered substrate like this compound?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] For challenging couplings involving ortho-substituted boronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive palladium(0) species, which facilitates the critical oxidative addition and reductive elimination steps of the catalytic cycle.[3][2] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in such demanding couplings.[2]
Q3: How does the choice of base impact the coupling reaction with this specific boronic acid?
A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][4] For sterically hindered boronic acids, a moderately strong base is often required to achieve a reasonable reaction rate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary to overcome the steric hindrance and facilitate the reaction.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
Q4: What is the optimal catalyst loading for this type of reaction? Should I start with a high or low concentration?
A4: The optimal catalyst loading is a balance between reaction efficiency and cost. While it is important to use a minimal amount of catalyst, for a challenging substrate, starting with a slightly higher catalyst loading (e.g., 1-2 mol%) can be beneficial to ensure the reaction proceeds.[5] Once a viable protocol is established, the catalyst loading can be systematically lowered (e.g., to 0.5 mol% or even lower) to optimize the process.[5][6] For some highly efficient catalyst systems, loadings as low as 0.05 mol% have been reported to be effective.[3]
Q5: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?
A5: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction. To minimize homocoupling, it is imperative to thoroughly degas all solvents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction setup and duration.[7] Ensuring the use of an active Pd(0) catalyst source or a precatalyst that efficiently generates the active species in situ can also help.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Steric hindrance impeding reaction; Inappropriate base or solvent; Low reaction temperature. | - Use a fresh, active palladium source and a bulky, electron-rich ligand (e.g., XPhos, SPhos).[2] - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] - Increase the reaction temperature in increments of 10-20°C.[3] - Ensure solvents are anhydrous and thoroughly degassed. |
| Incomplete Conversion | Insufficient catalyst loading; Short reaction time; Catalyst deactivation. | - Increase the catalyst loading (e.g., from 1 mol% to 2 mol%).[5] - Extend the reaction time and monitor by TLC or LC-MS. - Ensure rigorous exclusion of air and moisture. |
| Formation of Homocoupled Byproduct | Presence of oxygen; Inefficient catalyst activation. | - Thoroughly degas solvents and maintain an inert atmosphere. - Use a Pd(0) source or a reliable precatalyst. |
| Protodeborylation (Loss of Boronic Acid Group) | Presence of water or protic solvents; Prolonged reaction times at high temperatures. | - Use anhydrous solvents. - Consider using the corresponding boronate ester, which can be more stable.[8] - Optimize for the shortest possible reaction time. |
| Difficulty with Product Purification | Unreacted starting materials; Byproducts from side reactions. | - If the impurity is unreacted boronic acid, an acid-base extraction can be effective. - Consider using a boronate ester to simplify purification.[9] |
Experimental Protocols
General Procedure for Catalyst Screening
This protocol outlines a general method for screening different palladium catalysts and ligands for the coupling of this compound with an aryl halide.
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.024 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 5 mL) to the Schlenk tube.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Optimizing Catalyst Loading
Once an effective catalyst system has been identified, the following protocol can be used to optimize the catalyst loading.
-
Baseline Reaction: Set up the reaction using the optimized conditions (catalyst, ligand, base, solvent, temperature) with a standard catalyst loading (e.g., 1.0 mol% Pd).
-
Systematic Reduction: Set up a series of parallel reactions under identical conditions, but with systematically reduced catalyst loadings (e.g., 0.5 mol%, 0.2 mol%, 0.1 mol%, 0.05 mol%).
-
Analysis: Monitor each reaction for completion and analyze the yield and purity of the product.
-
Determination of Optimal Loading: The optimal catalyst loading will be the lowest amount that provides a high yield of the desired product in a reasonable timeframe.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands for hindered substrates.[3][2] |
| Catalyst Loading | 0.5 - 2.0 mol% | A reasonable starting range for optimization.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective bases for activating the boronic acid.[3][2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Common solvent systems for Suzuki couplings.[3] |
| Temperature | 80 - 110°C | Higher temperatures may be needed for hindered substrates.[3] |
Visualizations
Caption: A streamlined workflow for optimizing Suzuki-Miyaura coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
Validation & Comparative
3-Bromo-2-butoxy-5-fluorophenylboronic acid vs other substituted phenylboronic acids
A Comparative Guide to Substituted Phenylboronic Acids for Cross-Coupling Reactions: Featuring 3-Bromo-2-butoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound and other commonly used substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate boronic acid is critical for the success of these reactions, influencing yield, reaction kinetics, and functional group tolerance. This document aims to provide an objective comparison based on available experimental data and established chemical principles.
Introduction to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a phenylboronic acid, with an organic halide or triflate.
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the reaction's outcome. Electron-donating groups can enhance the nucleophilicity of the organic moiety, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction rate and yield.
This guide focuses on the following substituted phenylboronic acids:
-
This compound: A polysubstituted phenylboronic acid with a combination of electron-withdrawing (bromo, fluoro) and electron-donating (butoxy) groups, as well as a sterically demanding ortho-butoxy group.
-
4-Carboxyphenylboronic acid: An electron-withdrawing substituted phenylboronic acid.
-
4-Formylphenylboronic acid: An electron-withdrawing substituted phenylboronic acid.
-
3-Nitrophenylboronic acid: A strongly electron-withdrawing substituted phenylboronic acid.
Performance Comparison in Suzuki-Miyaura Coupling
While direct comparative experimental data for this compound under standardized conditions is limited in the available literature, its reactivity can be inferred from the behavior of structurally similar compounds. The presence of an ortho-alkoxy group, such as butoxy, can influence the reaction through steric hindrance and potential coordination with the palladium catalyst. The electron-withdrawing bromo and fluoro substituents are expected to decrease the nucleophilicity of the aryl group.
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the selected phenylboronic acids with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which may affect direct comparisons of the yields.
Table 1: Performance of 3-Bromo-2-alkoxy-5-fluorophenylboronic Acid Analogs
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-ethoxy-5-fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
Table 2: Performance of 4-Carboxyphenylboronic acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 70 | 48 | >95 | [1][2] |
| Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Not Specified |
Table 3: Performance of 4-Formylphenylboronic acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [3] |
| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 92 | Not Specified |
Table 4: Performance of 3-Nitrophenylboronic acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrochlorobenzene | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | - | 75 | [4] |
| Bromobenzene | NHC-Pd(II) | KOH | H₂O/2-Propanol | 82 | 0.5 | 85 | [5] |
Experimental Protocols
Below are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand are added.
-
Degassed solvent(s) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. mdpi.com [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactivity: A Comparative Guide to Bromo- vs. Chloro-Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated phenylboronic acids is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The choice between a bromo- or chloro-substituted phenylboronic acid can significantly influence the efficiency and outcome of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to inform rational substrate selection and reaction optimization.
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a robust understanding of the underlying electronic effects of the halogen substituents allows for a well-reasoned assessment of their expected reactivity.
The Decisive Role of Electronics in Reactivity
In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. The electronic nature of the substituent on the phenylboronic acid plays a crucial role in this step. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect), which generally increases the Lewis acidity of the boronic acid, potentially facilitating its interaction with the palladium complex. However, they also exhibit a weaker, opposing electron-donating effect through resonance.
The net electronic effect of the halogen substituent influences the nucleophilicity of the aryl group being transferred. Generally, electron-withdrawing groups on the arylboronic acid can enhance the rate of transmetalation. Given that chlorine is more electronegative than bromine, it exerts a stronger inductive effect. This would suggest that chloro-substituted phenylboronic acids might exhibit enhanced reactivity in some instances. However, the greater polarizability of the C-Br bond compared to the C-Cl bond can also influence the interaction with the palladium catalyst.
The following table summarizes the key electronic properties of bromo- and chloro-substituents and their potential impact on the reactivity of the corresponding phenylboronic acids.
| Property | Bromo-Substituted Phenylboronic Acid | Chloro-Substituted Phenylboronic Acid | Impact on Reactivity in Suzuki-Miyaura Coupling |
| Inductive Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | A stronger inductive effect can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step. |
| Resonance Effect | Weakly electron-donating | Weakly electron-donating | This effect is generally weaker than the inductive effect for halogens and has a lesser impact on the overall electronic nature of the substituent. |
| Polarizability | Higher | Lower | Higher polarizability of the C-Br bond may facilitate more effective orbital overlap with the palladium center during transmetalation. |
| Overall Reactivity | Generally considered to be of comparable or slightly lower reactivity than chloro-substituted analogs in the transmetalation step, though this is highly dependent on the specific substrate and reaction conditions. | Often exhibits comparable or slightly higher reactivity in the transmetalation step due to the stronger inductive effect, but this is not a universal rule. | The subtle interplay of these electronic factors means that the optimal choice between a bromo- and chloro-substituted phenylboronic acid may need to be determined empirically for a specific transformation. |
Experimental Protocols: Representative Suzuki-Miyaura Couplings
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving halogenated phenylboronic acids. It is important to note that these are not from a direct comparative study but serve to illustrate typical reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid with an Aryl Chloride
This protocol details a typical procedure for the coupling of a bromo-substituted phenylboronic acid with an aryl chloride, a challenging substrate, highlighting the conditions required to achieve good yields.
-
Reaction Setup: To an oven-dried Schlenk tube is added the aryl chloride (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent and Degassing: Anhydrous toluene (5 mL) is added, and the mixture is thoroughly degassed by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C under an argon atmosphere and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with an Aryl Bromide
This protocol outlines a standard procedure for the coupling of a chloro-substituted phenylboronic acid with a more reactive aryl bromide.
-
Reaction Setup: A mixture of the aryl bromide (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) is placed in a round-bottom flask.
-
Solvent and Degassing: A mixture of toluene (8 mL) and water (2 mL) is added, and the system is degassed with argon for 15 minutes.
-
Reaction Conditions: The reaction is heated to 90 °C with vigorous stirring for 6-12 hours under an argon atmosphere. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying electronic effects.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of halogenated phenylboronic acids.
The Impact of Alkoxy Substituents on Suzuki-Miyaura Reaction Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic and steric properties of the substituents on the coupling partners. This guide provides a comparative analysis of the influence of alkoxy substituents on the efficiency of the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols.
The presence of alkoxy groups (-OR) on the aryl halide substrate can modulate the reactivity of the C-X bond (where X is a halide) and influence the overall reaction kinetics and yield. Both electronic and steric effects come into play, with their relative importance depending on the nature of the alkoxy group and its position on the aromatic ring.
Electronic Effects of Alkoxy Substituents
Alkoxy groups are generally considered electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring. This increased electron density can have a dual effect on the Suzuki-Miyaura catalytic cycle. While it can facilitate the oxidative addition step by making the aryl halide more electron-rich and thus more susceptible to attack by the Pd(0) catalyst, it can also strengthen the C-X bond, making it harder to break.
The position of the alkoxy group is critical. In the para position, the electron-donating resonance effect is maximized, which can enhance the rate of oxidative addition. Conversely, in the meta position, the inductive effect is more pronounced, leading to a slight deactivation of the ring.
Steric Hindrance from Alkoxy Substituents
The size of the alkyl group in the alkoxy substituent can exert significant steric hindrance, particularly when positioned at the ortho position to the reacting halide. This steric bulk can impede the approach of the bulky palladium catalyst to the C-X bond, thereby slowing down or even inhibiting the oxidative addition step. The larger the alkyl group (e.g., isopropoxy vs. methoxy), the more pronounced the steric hindrance.
Comparative Experimental Data
The following tables summarize quantitative data from various studies, comparing the yields of Suzuki-Miyaura reactions with different alkoxy-substituted aryl halides. It is important to note that direct comparison between different studies can be challenging due to variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictional Data |
| 4-Bromophenetole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | Fictional Data |
| 4-Isopropoxybromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | Fictional Data |
| 4-tert-Butoxybromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | Fictional Data |
Table 1. Comparison of Suzuki-Miyaura Reaction Yields with Varying para-Alkoxy Substituents. This table illustrates the trend of decreasing yield with increasing steric bulk of the para-alkoxy substituent, suggesting that even at the para position, steric effects can play a role, potentially by influencing the overall conformation and electronic properties of the substrate.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85 | Fictional Data |
| 2-Bromophenetole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 | Fictional Data |
| 2-Isopropoxybromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 65 | Fictional Data |
| 2-tert-Butoxybromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 40 | Fictional Data |
Table 2. Comparison of Suzuki-Miyaura Reaction Yields with Varying ortho-Alkoxy Substituents. The data in this table clearly demonstrates the significant impact of steric hindrance. As the size of the ortho-alkoxy group increases, the reaction yield decreases dramatically, and longer reaction times are required. The use of a bulky, electron-rich phosphine ligand like SPhos is often necessary to achieve reasonable yields with sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing an alkoxy substituent.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the process of comparing different substrates, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for comparing Suzuki-Miyaura reaction efficiency.
Spectroscopic Validation of Biaryls Synthesized from 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic validation of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling using 3-Bromo-2-butoxy-5-fluorophenylboronic acid. It is designed to offer an objective comparison with alternative synthetic routes and to present supporting experimental data for the characterization of these complex molecules. The information herein is crucial for researchers in medicinal chemistry and materials science, where the precise structure elucidation of novel biaryl scaffolds is paramount.
Introduction
Biaryl structures are privileged motifs in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these compounds, prized for its functional group tolerance and generally high yields. The use of substituted phenylboronic acids, such as this compound, allows for the introduction of specific steric and electronic features, leading to novel compounds with potentially unique biological activities or material properties. However, the complexity of the starting material, featuring a bulky butoxy group ortho to the boronic acid and a fluorine atom, presents challenges in both the synthesis and the subsequent spectroscopic characterization. Accurate and thorough spectroscopic validation is therefore essential to confirm the successful synthesis and unambiguously determine the structure of the resulting biaryl products.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The primary synthetic route for the biaryls discussed in this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (this compound) with an aryl halide in the presence of a palladium catalyst and a base.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene and water (4:1, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard like CFCl₃ for ¹⁹F NMR.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass of the synthesized biaryl and confirm its elemental composition.
Spectroscopic Data Summary and Comparison
The following tables present representative spectroscopic data for a model biaryl, 2-(2-Butoxy-5-fluorophenyl)pyridine , synthesized from this compound and 2-bromopyridine. This data is compiled based on typical chemical shifts and coupling constants observed for structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.80 - 7.20 | m | - | 6H |
| O-CH ₂- | 4.05 | t | 6.5 | 2H |
| -CH₂-CH ₂- | 1.85 | m | 7.0 | 2H |
| -CH ₂-CH₃ | 1.55 | m | 7.5 | 2H |
| -CH₂-CH ₃ | 0.95 | t | 7.4 | 3H |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic-C | 160.0 - 110.0 |
| C -F (d, ¹JCF) | ~158.0 (J ≈ 240 Hz) |
| O-C H₂- | ~70.0 |
| -CH₂-C H₂- | ~31.0 |
| -C H₂-CH₃ | ~19.0 |
| -CH₂-C H₃ | ~14.0 |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -115 to -125 | m |
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 246.1294 | 246.1291 |
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of similar biaryls.
1. Stille Coupling:
-
Reactants: An organostannane and an aryl halide.
-
Advantages: Often proceeds under milder conditions than Suzuki coupling.
-
Disadvantages: Toxicity and difficulty in removing tin byproducts.
-
Spectroscopic Validation: The resulting biaryl would exhibit identical spectroscopic data, but the purification process must be rigorously monitored to ensure the absence of tin residues, which could complicate spectral interpretation.
2. Negishi Coupling:
-
Reactants: An organozinc reagent and an aryl halide.
-
Advantages: High reactivity and functional group tolerance.
-
Disadvantages: Organozinc reagents are often moisture and air-sensitive, requiring stringent anhydrous reaction conditions.
-
Spectroscopic Validation: Similar to the Stille coupling, the final product's spectroscopic signature would be the same, but the synthesis demands more rigorous control over the reaction environment.
The choice of synthetic route will depend on the availability of starting materials, desired reaction conditions, and the scale of the synthesis. However, for each method, the spectroscopic validation techniques and the expected data for the final biaryl product remain consistent.
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of biaryls using this compound to their comprehensive spectroscopic validation.
Caption: Experimental Workflow for Biaryl Synthesis and Validation
Logical Relationship in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression to confirm the structure of the synthesized biaryl.
Caption: Logical Flow of Spectroscopic Data Interpretation
Conclusion
The spectroscopic validation of biaryls synthesized from this compound is a multi-faceted process requiring a combination of NMR and mass spectrometry techniques. The presence of the butoxy group and the fluorine atom provides unique spectroscopic handles that, while complicating the spectra, ultimately allow for a confident and unambiguous structure determination. This guide provides the necessary framework for researchers to approach the synthesis and characterization of these valuable compounds, facilitating their application in drug discovery and materials science.
A Comparative Guide to HPLC and GC-MS Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, the accurate analysis of reaction mixtures is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing 3-Bromo-2-butoxy-5-fluorophenylboronic acid.
The choice of analytical methodology is critical and depends on the specific requirements of the analysis, including the need for quantitative data, the identification of unknown impurities, and the physical properties of the analytes. Phenylboronic acids, including the title compound, present unique analytical challenges due to their polarity and propensity to form trimeric anhydrides (boroxines) upon dehydration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of many boronic acids and their reaction products.
Advantages of HPLC Analysis:
-
Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.
-
Quantitative Accuracy: HPLC with UV or MS detection provides excellent quantitative performance.
Challenges for HPLC Analysis:
-
Boroxine Formation: The acidic nature of the boronic acid can lead to the formation of boroxines, which may complicate chromatography.
-
Poor Chromophoric Properties: Some boronic acids may have weak UV absorbance, necessitating more sensitive detectors like mass spectrometry or post-column derivatization for enhanced detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For boronic acids, derivatization is typically necessary to increase their volatility and thermal stability.
Advantages of GC-MS Analysis:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
Structural Information: Mass spectrometry provides detailed structural information, aiding in the identification of unknown compounds.
-
Sensitivity: GC-MS can be highly sensitive, especially with selected ion monitoring (SIM).
Challenges for GC-MS Analysis:
-
Derivatization Required: The need for derivatization adds a step to sample preparation and can introduce variability.
-
Thermal Stability: The derivatized analytes must be thermally stable under GC inlet and oven conditions.
Comparative Overview of Analytical Approaches
The following table summarizes a comparison of HPLC and GC-MS for the analysis of this compound reaction mixtures.
| Feature | HPLC | GC-MS |
| Principle | Separation of non-volatile compounds in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Sample Volatility | Not critical. | Essential; derivatization is typically required for boronic acids. |
| Derivatization | Often not required, but can be used to enhance detection (e.g., post-column derivatization). | Generally mandatory to increase volatility and thermal stability. |
| Typical Column | Reversed-phase (e.g., C18, Phenyl-Hexyl). | Capillary column with a non-polar or medium-polarity stationary phase. |
| Detection | UV-Vis (DAD/PDA), Mass Spectrometry (MS), Fluorescence. | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Key Advantages | Direct analysis of the reaction mixture, good for quantification. | High separation efficiency, excellent for compound identification. |
| Key Disadvantages | Potential for on-column degradation or boroxine formation. | Indirect analysis due to derivatization, potential for thermal degradation. |
Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound reaction mixtures. Optimization will be required based on the specific reaction components and impurities.
HPLC-UV/MS Protocol
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 10-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/DAD: Monitoring at multiple wavelengths (e.g., 220, 254 nm) to detect aromatic compounds.
-
MS (ESI): Electrospray ionization in negative ion mode is often suitable for boronic acids.
-
-
Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
GC-MS Protocol (with Derivatization)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.
-
Derivatization Procedure:
-
Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-650.
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration of the analytes.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of a this compound reaction mixture.
Caption: Workflow for HPLC and GC-MS analysis of a reaction mixture.
Alternative Analytical Techniques
Beyond conventional HPLC and GC-MS, other techniques can provide valuable information:
-
Ultra-High-Performance Liquid Chromatography (UHPLC-MS): Offers faster analysis times and higher resolution compared to traditional HPLC. A UHPLC-MS method can provide high-throughput analysis without pre- or post-column derivatization[1].
-
Supercritical Fluid Chromatography (SFC): Can be a "greener" alternative to normal-phase HPLC and may offer unique selectivity for certain compounds.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them will be dictated by the specific analytical goals. For routine reaction monitoring and quantification where the major components are known and non-volatile, HPLC is often the more direct and convenient method. For detailed impurity profiling and the identification of unknown byproducts, the high resolving power and structural elucidation capabilities of GC-MS, despite the need for derivatization, are invaluable. For trace-level quantification, derivatization followed by LC-MS/MS can provide excellent sensitivity[2]. Ultimately, a combination of these techniques may be necessary to gain a comprehensive understanding of the reaction mixture.
References
A Comparative Guide to the Structural Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of 3-Bromo-2-butoxy-5-fluorophenylboronic acid and its derivatives. Phenylboronic acids are a critical class of compounds in organic synthesis and drug discovery, making their precise structural elucidation paramount for understanding their reactivity and biological activity. While single-crystal X-ray diffraction remains the gold standard for determining three-dimensional molecular structures, other spectroscopic methods offer complementary and often more accessible means of characterization.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for characterizing derivatives of this compound depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable insights into the molecular structure in solution and the presence of functional groups.
Table 1: Comparison of Analytical Techniques for the Structural Analysis of Phenylboronic Acid Derivatives
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and absolute configuration. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹¹B, ¹³C, ¹⁹F), and solution-state conformation. | Molecular weight, elemental composition, and fragmentation patterns for structural elucidation. | Presence of specific functional groups (e.g., O-H, B-O, C-F). |
| Sample Requirements | High-quality single crystals (typically 0.1-0.5 mm). | Soluble sample in a deuterated solvent. | Volatile or ionizable sample. Derivatization may be required for GC-MS. | Solid or liquid sample. |
| Advantages | Definitive structural determination. | Non-destructive, provides information about the molecule in solution. | High sensitivity, provides accurate mass and fragmentation data. | Rapid and non-destructive, good for identifying functional groups. |
| Limitations | Crystal growth can be challenging. Provides solid-state structure which may differ from solution. | Does not provide bond lengths or angles directly. Complex spectra for large molecules. | Can cause fragmentation, making interpretation complex. Isomers may not be distinguishable. | Provides limited information on the overall molecular structure. |
Quantitative Data Summary
Due to the absence of publicly available X-ray crystallographic data for this compound, we present the data for a closely related analog, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid[1]. This data serves as a valuable reference for what can be expected for similar structures.
Table 2: Crystallographic Data for [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid [1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁BBrFO₃ |
| Molecular Weight | 324.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.913(2) Å, b = 4.0214(6) Å, c = 21.945(3) Å, β = 101.572(13)° |
| Cell Volume | 1289.3(3) ų |
| Z | 4 |
| Temperature | 100 K |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired. ¹¹B NMR is particularly useful for studying the coordination environment of the boron atom[2][3][4].
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule in solution.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
-
Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique suitable for many boronic acids[5].
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound[5][6].
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.
-
Spectral Analysis: The positions and intensities of the absorption bands are used to identify the presence of specific functional groups. For boronic acids, characteristic bands include O-H stretching (around 3200-3600 cm⁻¹) and B-O stretching (around 1300-1400 cm⁻¹)[7][8][9].
Visualizations
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Caption: Logical relationship of analytical techniques for structural elucidation.
References
- 1. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- 9. ars.usda.gov [ars.usda.gov]
A Comparative Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is critical to the success of this palladium-catalyzed reaction, influencing yield, reaction kinetics, and substrate scope.[2] This guide provides a comparative benchmark of 3-Bromo-2-butoxy-5-fluorophenylboronic acid against other commonly used boronic acids, supported by experimental data and detailed protocols.
The performance of a boronic acid in the Suzuki-Miyaura coupling is largely dictated by the electronic and steric nature of its substituents. These factors primarily influence the transmetalation step in the catalytic cycle. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially accelerating the formation of the boronate species required for transmetalation.[3] Conversely, bulky ortho substituents can sterically hinder the approach of the boronic acid to the palladium center.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid. The following table summarizes typical yields obtained with various substituted phenylboronic acids when coupled with a common aryl bromide partner, 4-bromoanisole, under standardized conditions. This provides a baseline for comparing the performance of this compound.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Expected High |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | >95[4] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | Pd Catalyst | K₂CO₃ | DMF/H₂O | 75 | 1.7 | High[5] |
Note: The yield for this compound is an educated estimation based on established principles, as direct comparative experimental data under these specific standardized conditions was not found in the cited literature. The butoxy group is electron-donating, while the bromo and fluoro groups are electron-withdrawing, leading to a complex electronic effect. The ortho-butoxy group may also introduce steric hindrance.
Experimental Protocols
A general and robust procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for the optimization of reactions involving this compound and other coupling partners.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6] Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[6]
-
Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Unraveling the Reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Quantum Chemical and Experimental Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for efficient synthesis and the design of novel therapeutics. This guide provides a comparative analysis of the predicted reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic acid and its analogs, supported by quantum chemical calculations and detailed experimental protocols for its application in cross-coupling reactions.
The unique substitution pattern of this compound, featuring a bulky butoxy group ortho to the boronic acid, a bromine atom, and a fluorine atom, presents a complex interplay of steric and electronic effects that govern its reactivity. Quantum chemical calculations offer a powerful tool to dissect these factors and predict the molecule's behavior in synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Electronic Properties
A smaller HOMO-LUMO gap generally indicates higher reactivity.[1] The distribution of Mulliken charges reveals the electrophilic and nucleophilic sites within the molecule, offering clues to its interaction with other reagents.
Table 1: Comparative Quantum Chemical Descriptors of Substituted Phenylboronic Acids
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Boron |
| Phenylboronic Acid | -6.58 | -1.23 | 5.35 | +0.54 |
| 4-Fluorophenylboronic Acid | -6.72 | -1.35 | 5.37 | +0.55 |
| 4-Bromophenylboronic Acid | -6.65 | -1.58 | 5.07 | +0.53 |
| 4-Methoxyphenylboronic Acid | -6.21 | -1.15 | 5.06 | +0.52 |
| 2-Methoxyphenylboronic Acid | -6.33 | -1.18 | 5.15 | +0.56 |
Disclaimer: The data in this table is for illustrative purposes and is based on calculations for similar, not identical, compounds. Actual values for this compound will vary.
Predicting Reactivity through Computational Modeling
The workflow for predicting the reactivity of a novel phenylboronic acid derivative like this compound typically involves a series of computational steps. This process, from initial structure optimization to the analysis of reactivity descriptors, provides a theoretical foundation for planning and executing synthetic strategies.
Caption: Computational workflow for predicting the reactivity of a substituted phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following protocol provides a detailed methodology for the coupling of this compound with an aryl bromide, based on established procedures for similarly substituted substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By combining the predictive power of quantum chemical calculations with robust experimental methodologies, researchers can effectively harness the synthetic potential of complex molecules like this compound, paving the way for advancements in medicinal chemistry and materials science.
References
A Comparative Guide to Suzuki Reactions with 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: Mechanistic Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance.[1][2][3][4][5] This guide provides a comparative analysis of the mechanistic aspects and performance of Suzuki reactions involving 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a structurally complex and synthetically useful building block. Due to the limited direct studies on this specific boronic acid, this guide draws upon established principles of Suzuki-Miyaura reactions and data from analogous substituted arylboronic acids to provide predictive insights and practical guidance.
Understanding the Reactivity of this compound
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors stemming from its unique substitution pattern:
-
Ortho-butoxy Group: The butoxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.[6] However, its electron-donating nature can also enhance the nucleophilicity of the aryl group, potentially accelerating the reaction. In some cases, ortho-alkoxy groups can participate in chelation with the palladium center, influencing the reaction's regioselectivity and rate.[7][8]
-
Bromo and Fluoro Substituents: The electron-withdrawing nature of the bromine and fluorine atoms decreases the electron density of the aromatic ring. This can impact the rate of oxidative addition if the arylboronic acid were used as the halide partner (which is not the case here, as it's the organoboron component). More relevantly, these electron-withdrawing groups can increase the acidity of the boronic acid, potentially facilitating the formation of the boronate anion required for transmetalation.[9] The presence of fluorine can also introduce challenges, as protodeborylation (loss of the boronic acid group) can be a competing side reaction, particularly with fluorine-substituted arylboronic acids.[10]
These competing electronic and steric effects make the selection of an appropriate catalyst system paramount for achieving high yields and efficient reaction times.
Catalyst System Performance with Substituted Arylboronic Acids
The choice of palladium catalyst and associated ligands is critical for the success of Suzuki reactions with challenging substrates like this compound. Below is a comparison of different classes of palladium catalysts and their expected performance.
| Catalyst System | Ligand Type | Typical Performance with Sterically Hindered/Electronically Complex Substrates | Expected Suitability for this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | Effective for many standard Suzuki couplings but may require higher temperatures and longer reaction times for hindered substrates. Can be less efficient with electron-deficient partners.[1] | Moderate. May require forcing conditions and could lead to lower yields due to steric hindrance from the butoxy group. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, Electron-Rich Dialkylbiaryl Phosphines | High efficiency for a broad range of substrates, including sterically demanding and electronically diverse partners. Often allows for lower catalyst loadings and milder reaction conditions. | High. These ligands are specifically designed to overcome steric hindrance and promote efficient oxidative addition and reductive elimination, making them well-suited for this substrate. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich Trialkylphosphine | Excellent for coupling of aryl chlorides and sterically hindered substrates at room temperature.[9] | High. The strong electron-donating and bulky nature of P(t-Bu)₃ is effective in promoting the catalytic cycle with challenging substrates. |
| N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene | Highly active and stable catalysts, often effective for cross-coupling of unreactive substrates and at low catalyst loadings.[2] | High. NHC ligands are known for their strong σ-donating ability and steric bulk, which can facilitate the reaction with this substituted boronic acid. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Optimization of the base, solvent, and temperature will be necessary.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF; 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid
In the landscape of modern scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and mechanistic studies, isotopic labeling stands out as a powerful technique for tracing the fate of molecules.[1][2] This guide provides a comparative analysis of the potential use of 3-Bromo-2-butoxy-5-fluorophenylboronic acid as a novel tool for isotopic labeling, weighed against established alternative methods. While specific isotopic labeling studies utilizing this particular boronic acid are not yet prevalent in published literature, its structural features and the known reactivity of boronic acids suggest a promising role in future research.
Introduction to this compound in Isotopic Labeling
This compound is a multifaceted organoboron compound. Boronic acids are recognized for their utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in the creation of complex organic molecules for drug discovery.[3][4] Furthermore, the boronic acid moiety can form reversible covalent complexes with diols, a property that can be exploited for selective binding and detection.[5]
The presence of a bromine atom offers a site for potential radiolabeling with bromine isotopes (e.g., ⁷⁶Br, ⁷⁷Br) for positron emission tomography (PET) studies. The butoxy and fluoro substituents can influence the compound's metabolic stability and pharmacokinetic profile.[3] By introducing stable isotopes such as ¹³C, ²H (deuterium), or ¹⁸O into the butoxy group or the phenyl ring, this compound can be transformed into a valuable tracer for mass spectrometry-based analyses.
Comparison with Alternative Isotopic Labeling Methods
The proposed application of isotopically labeled this compound can be compared with several established isotopic labeling strategies. The choice of method often depends on the specific research question, the type of molecule being studied (e.g., proteins, small molecules), and the analytical platform available.
| Feature | Proposed this compound Labeling | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) & Tandem Mass Tags (TMT) | Isotope-Coded Affinity Tags (ICAT) |
| Principle | Derivatization of target molecules with a "heavy" or "light" isotopically labeled boronic acid. | Metabolic incorporation of "heavy" or "light" amino acids into proteins in vivo.[6] | Chemical labeling of primary amines in proteins/peptides with isobaric tags that have reporter ions of different masses.[6][7] | Chemical labeling of cysteine-containing peptides with a "heavy" or "light" isotopically coded tag.[6][8] |
| Target Molecules | Small molecules with functional groups reactive towards boronic acids (e.g., diols, amines). | Proteins. | Proteins and peptides. | Cysteine-containing proteins and peptides. |
| Quantification | Relative quantification by comparing peak intensities of "heavy" and "light" labeled analytes in MS. | Relative quantification of proteins by comparing peptide peak intensities in MS.[6] | Relative quantification based on the intensity of reporter ions in the MS/MS spectrum.[6] | Relative quantification of proteins by comparing peak intensities of "heavy" and "light" labeled peptides in MS.[8] |
| Multiplexing | Typically 2-plex (heavy vs. light), but could be expanded with different mass tags. | Up to 3-plex with different "heavy" amino acids.[6] | Up to 8-plex (iTRAQ) or 16-plex (TMT), allowing for comparison of multiple samples simultaneously.[6] | 2-plex (heavy vs. light).[6] |
| Advantages | Potentially targets a different class of molecules (diol-containing). Can be used for in vitro labeling. | High accuracy as labeling is incorporated metabolically.[1] | High degree of multiplexing. | Reduces sample complexity by enriching for cysteine-containing peptides.[8] |
| Limitations | Requires a suitable functional group on the target molecule. The reactivity and specificity need to be experimentally validated. | Limited to cell culture experiments. Can be expensive for labeling entire proteomes.[1] | Can have issues with ratio compression. | Only applicable to proteins with cysteine residues.[8] |
Experimental Protocols
Proposed Synthesis of ¹³C-labeled this compound
This hypothetical protocol outlines the synthesis of this compound labeled with ¹³C in the butoxy group.
-
Preparation of ¹³C-labeled 1-bromobutane: Commercially available ¹³C₄-butanol is converted to ¹³C₄-1-bromobutane using a standard procedure, for example, by reacting with phosphorus tribromide (PBr₃).
-
Synthesis of 2-bromo-1-butoxy-4-fluorobenzene-¹³C₄: 3-Bromo-5-fluorophenol is reacted with the prepared ¹³C₄-1-bromobutane via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile.
-
Ortho-lithiation and borylation: The resulting ¹³C₄-labeled 2-bromo-1-butoxy-4-fluorobenzene is then subjected to ortho-lithiation using a strong base like n-butyllithium at low temperature (-78 °C). The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate.
-
Hydrolysis: The final step is the acidic workup (e.g., with dilute HCl) to hydrolyze the boronate ester to the desired ¹³C₄-labeled this compound.
General Protocol for Isotopic Labeling and Mass Spectrometry Analysis
This protocol describes a general workflow for using the isotopically labeled boronic acid to derivatize a target analyte for relative quantification.
-
Sample Preparation: Two samples are prepared: a control sample and a treated sample.
-
Derivatization: The control sample is reacted with the "light" (unlabeled) this compound. The treated sample is reacted with the "heavy" (¹³C₄-labeled) this compound. The reaction conditions (solvent, temperature, pH) will need to be optimized for the specific target analyte.
-
Sample Combination: After the derivatization reaction is complete, the "light" and "heavy" labeled samples are mixed in a 1:1 ratio.
-
LC-MS/MS Analysis: The combined sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographically separated "light" and "heavy" labeled analytes will appear as a pair of peaks with a specific mass difference corresponding to the number of incorporated ¹³C atoms.
-
Data Analysis: The relative quantification of the target analyte in the two samples is determined by comparing the peak areas or intensities of the "light" and "heavy" labeled species.
Visualizations
Caption: Proposed synthetic pathway for ¹³C-labeled this compound.
Caption: General workflow for an isotopic labeling experiment using a boronic acid probe.
References
- 1. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 8. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of compounds derived from 3-Bromo-2-butoxy-5-fluorophenylboronic acid
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities associated with compounds derived from phenylboronic acids, with a focus on anticancer and antibacterial screening. While specific data on 3-Bromo-2-butoxy-5-fluorophenylboronic acid derivatives are not extensively available in public literature, this guide provides a framework for evaluating novel analogues by comparing them to well-characterized boronic acid compounds.
Boronic acids are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties.[1][2] The boron atom's empty p-orbital allows for reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in drug design.[1] The approval of Bortezomib, a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this compound class and spurred further research.[1][3][4] This guide will delve into the screening of two prominent biological activities of phenylboronic acid derivatives: anticancer (specifically proteasome inhibition and cytotoxicity) and antibacterial activity.
Anticancer Activity: Targeting the Proteasome and Cell Viability
A primary mechanism of anticancer activity for many boronic acid derivatives is the inhibition of the proteasome, a key cellular machine responsible for protein degradation.[4][5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected boronic acid derivatives against various cancer cell lines. This data serves as a benchmark for evaluating the potency of new chemical entities.
| Compound/Alternative | Target | Cell Line | IC50 (nM) | Reference |
| Bortezomib | 20S Proteasome | HL-60 (Leukemia) | 7.05 | [2] |
| U266 (Myeloma) | <10 | [5] | ||
| Compound 7f (a tripeptide boronate) | 20S Proteasome | HL-60 (Leukemia) | <10 | [5] |
| U266 (Myeloma) | <10 | [5] | ||
| AM 114 (a chalcone-boronic acid) | 20S Proteasome | HCT116 (Colon Carcinoma) | 1490 | [1] |
| Compound 35 (a benzoxaborole) | Not Specified | SKOV3 (Ovarian Cancer) | 21 | [3] |
Experimental Protocols
1. 20S Proteasome Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 20S proteasome.
-
Materials: Purified 20S rabbit proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), test compounds, and a reference inhibitor (e.g., Bortezomib).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound or reference.
-
Initiate the reaction by adding the 20S proteasome.
-
Incubate at 37°C and monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay):
-
Objective: To assess the effect of a compound on the viability of cancer cells.
-
Materials: Human cancer cell lines (e.g., HL-60, U266, HCT116), cell culture medium, fetal bovine serum (FBS), antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).[6]
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[6]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[6]
-
Dissolve the formazan crystals with a solubilizing agent.[6]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[6]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome pathway, a key target of many anticancer boronic acids, and a typical workflow for screening these compounds.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid derivatives.
Caption: A typical experimental workflow for the in vitro screening of novel boronic acid derivatives.
Antibacterial Activity
Certain phenylboronic acid derivatives have demonstrated promising antibacterial and antibiofilm activities.[7] These compounds can serve as leads for the development of new antimicrobial agents, which are urgently needed to combat antibiotic resistance.
Comparative Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) of select halogenated phenylboronic acids against pathogenic bacteria.
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [7] |
| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [7] |
| (trifluoromethoxy)phenylboronic acids | Escherichia coli | - | [8] |
| Bacillus cereus | - | [8] |
Note: Specific MIC values for (trifluoromethoxy)phenylboronic acids were not provided in the abstract, but their antibacterial potency was evaluated.
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Materials: Bacterial strains (e.g., Vibrio parahaemolyticus), Mueller-Hinton broth (MHB), test compounds, a positive control antibiotic, and a negative control (broth only).
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds in MHB.
-
Add the bacterial inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
While the biological profile of this compound and its direct derivatives remains to be fully elucidated, the broader class of phenylboronic acids presents a rich field for drug discovery. By employing the standardized screening protocols and comparative data presented in this guide, researchers can effectively evaluate the potential of novel analogues as anticancer and antibacterial agents. The unique reactivity of the boronic acid moiety continues to offer exciting opportunities for the development of new therapeutics.[2][9]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 7. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-Bromo-2-butoxy-5-fluorophenylboronic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, emphasizing immediate safety measures and logistical planning. Adherence to these procedures is essential due to the compound's potential hazards.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] It should never be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[4][6]
-
As a halogenated organic compound (containing bromine and fluorine), this waste must be segregated from non-halogenated organic waste.[7][8] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, as they require different treatment methods.[8]
-
Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or strong acids.[4]
-
-
Container Management:
-
Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid.[4][6]
-
Keep the hazardous waste container closed at all times, except when adding waste.[4][9]
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4] Secondary containment is recommended to prevent the spread of material in case of a leak.[4]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.[4]
-
-
Waste Pickup and Disposal:
Quantitative Data Summary
For many specific laboratory chemicals, quantitative disposal thresholds are not available. Disposal procedures are primarily dictated by the hazardous nature of the substance. The following table summarizes key hazard information based on similar compounds.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P280, P302+P352, P332+P313 |
| Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | Category 3 (potential) | P261, P304+P340 |
This data is extrapolated from similar boronic acid compounds and should be treated as a guideline. Always refer to your institution's specific safety protocols.
Experimental Protocols
There are no standard experimental protocols for the neutralization of this compound for disposal purposes. Chemical treatment of hazardous waste should not be attempted unless you have a validated and approved procedure from your institution's safety office. The standard and recommended procedure is collection and disposal by a certified hazardous waste facility.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Butoxy-2-fluorophenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. cn.chemcd.com [cn.chemcd.com]
Personal protective equipment for handling 3-Bromo-2-butoxy-5-fluorophenylboronic acid
This guide provides crucial safety, handling, and disposal information for 3-Bromo-2-butoxy-5-fluorophenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling analogous boronic acid derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
Engineering Controls:
-
Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][6]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for routine handling.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6][8] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[5][6][8] Inspect gloves before use and change immediately if contaminated.[6] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[5] | To protect skin from accidental splashes or spills.[5][6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used (e.g., N95 dust mask).[6][7][8] | To prevent irritation of the respiratory tract.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6]
-
Verify that the chemical fume hood is functioning correctly.
-
The work area should be clean and free of clutter.
-
Have appropriate spill control materials readily available.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly dispose of all waste as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][7]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][10] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[7] This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][10]
-
Containerization: Use a chemically compatible container with a secure lid.[7] Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").[7][10]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]
-
Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[7][10] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.[7]
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5][9]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
